Product packaging for 1-(4-Nitrophenyl)azepane(Cat. No.:CAS No. 13663-23-5)

1-(4-Nitrophenyl)azepane

Cat. No.: B078035
CAS No.: 13663-23-5
M. Wt: 220.27 g/mol
InChI Key: WXAAQKMTSQDMII-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)azepane is an organic compound with the molecular formula C13H18N2O2 . It features an azepane ring, a seven-membered nitrogen-containing heterocycle, substituted with a 4-nitrophenyl group. This structure combines a saturated amine with an electron-withdrawing nitro-aromatic system, making it a valuable intermediate in synthetic and medicinal chemistry research. Compounds containing the nitrophenyl moiety are often investigated as precursors or models in chemical synthesis. The nitro group is a key functionality in reduction reactions, a widely studied process in catalytic chemistry . Furthermore, the structural framework of this compound may be of interest in the development of novel molecules for pharmacological screening, given that phenazine and other nitrogen-containing heterocycles have shown a broad range of biological activities, including antimicrobial and anticancer properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B078035 1-(4-Nitrophenyl)azepane CAS No. 13663-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)azepane
Source PubChem
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InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAAQKMTSQDMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065574
Record name 1H-Azepine, hexahydro-1-(4-nitrophenyl)-
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13663-23-5
Record name 1-(4-Nitrophenyl)azepane
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Record name 1H-Azepine, hexahydro-1-(4-nitrophenyl)-
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Record name 1H-Azepine, hexahydro-1-(4-nitrophenyl)-
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Record name 1H-Azepine, hexahydro-1-(4-nitrophenyl)-
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Record name Hexahydro-1-(4-nitrophenyl)-1H-azepine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)azepane: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 1-(4-Nitrophenyl)azepane. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines established synthetic principles with known properties of analogous structures to offer a thorough resource for researchers.

Introduction

This compound is a nitroarene compound featuring a saturated seven-membered azepane ring attached to a 4-nitrophenyl group. The azepane ring is a significant structural motif in numerous biologically active compounds and approved drugs, valued for its flexible yet constrained scaffold that can be tailored to interact with various biological targets.[1] The presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's chemical reactivity and is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide details the primary synthetic route to this compound, compiles its known and predicted physicochemical properties, and discusses its potential in medicinal chemistry.

Synthesis of this compound

The principal and most effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the nitrogen atom of the azepane ring acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-nitrohalobenzene. The nitro group in the para position is crucial as its strong electron-withdrawing nature activates the ring towards nucleophilic attack.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow Reactants Starting Materials: - Azepane - 4-Nitrohalobenzene (e.g., 4-Fluoronitrobenzene) Reaction_Setup Reaction Setup: - Dissolve reactants in a polar aprotic solvent (e.g., DMF or DMSO). - Add a base (e.g., K2CO3 or Et3N). Reactants->Reaction_Setup 1. Mixing Reaction_Execution Reaction Execution: - Heat the mixture (e.g., 80-120 °C). - Monitor reaction progress by TLC. Reaction_Setup->Reaction_Execution 2. Heating Workup Work-up: - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent (e.g., Ethyl Acetate). Reaction_Execution->Workup 3. Isolation Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification 4. Purification Characterization Characterization: - Obtain 1H NMR, 13C NMR, IR, and Mass Spectra. - Determine melting point. Purification->Characterization 5. Analysis Final_Product Final Product: This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol (Representative)

Materials:

  • Azepane

  • 4-Fluoronitrobenzene (preferred over 4-chloronitrobenzene due to the higher reactivity of the fluoride leaving group in SNAr)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of azepane (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Physicochemical Properties

The known and predicted properties of this compound are summarized in the tables below.

Identifier Value Source
IUPAC Name This compound[2]
CAS Number 13663-23-5[1][2]
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [1][2]
InChIKey WXAAQKMTSQDMII-UHFFFAOYSA-N[1][2]
Property Value Notes
Melting Point Not explicitly reported.Analogous nitroaryl-azepanes have melting points in the range of 60–61°C.[1]
Boiling Point Not reported.
Solubility Soluble in polar aprotic solvents like DMF and DMSO.Based on reaction conditions.

Spectroscopic Data

While experimentally obtained spectra are not widely published, predicted and typical spectroscopic features are presented below. PubChem indicates the availability of spectra from commercial sources.[2]

Technique Predicted/Typical Data
¹H NMR Aromatic protons: δ 7.2–8.3 ppm. Azepane ring protons: δ 1.5–3.5 ppm.[1]
¹³C NMR Carbon attached to the nitro group: ~147 ppm. Azepane carbons: 25–55 ppm.[1]
IR (Infrared) Strong absorptions for the nitro (NO₂) group: symmetric stretch at 1300-1370 cm⁻¹ and asymmetric stretch at 1500-1560 cm⁻¹. Aromatic C-H stretching: >3000 cm⁻¹. Aromatic C=C stretching: 1450-1600 cm⁻¹.[1]
Mass Spec (MS) Expected [M+H]⁺ at m/z = 221.1285.

Biological Properties and Potential Applications

Specific biological activity and signaling pathway data for this compound are not extensively documented in the public domain. However, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.

The azepane ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] Its seven-membered structure provides a desirable level of conformational flexibility, allowing for optimal interactions with biological targets.[1]

The 4-nitrophenyl group is a known pharmacophore that can impart a variety of biological activities. Nitroaromatic compounds are components of several established drugs and are known to exhibit antimicrobial and anticancer properties, often through mechanisms involving bioreduction of the nitro group.

Given these characteristics, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Further functionalization, for example, through the reduction of the nitro group to an amine, provides a key intermediate for the generation of a library of derivatives for biological screening.[1]

Potential_Applications Compound This compound Scaffold Versatile Scaffold for Drug Discovery Compound->Scaffold Intermediate Key Intermediate for Further Synthesis Compound->Intermediate Reduction Reduction of Nitro Group to 1-(4-Aminophenyl)azepane Intermediate->Reduction Functionalization Derivatization Library of Bioactive Azepane Derivatives Reduction->Derivatization Screening Screening for Therapeutic Activity Derivatization->Screening Applications Potential Applications: - Anticancer Agents - Antimicrobial Agents - CNS-active Compounds Screening->Applications

Logical flow of this compound in drug discovery.

Conclusion

This compound is a readily accessible compound through Nucleophilic Aromatic Substitution. While detailed experimental and biological data are sparse in the public domain, its structural components—the privileged azepane scaffold and the pharmacologically relevant nitroaromatic group—make it a compound of significant interest for medicinal chemists. It serves as a valuable starting material for the synthesis of novel derivatives with a wide range of potential therapeutic applications. Further research is warranted to fully elucidate the physicochemical and biological properties of this compound and its analogues.

References

Physicochemical Properties of 1-(4-Nitrophenyl)azepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectroscopic characterization of 1-(4-Nitrophenyl)azepane. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Data

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted with a 4-nitrophenyl group.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences its chemical properties and reactivity.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₂H₁₆N₂O₂PubChem[2]
Molecular Weight 220.27 g/mol PubChem[2]
CAS Number 13663-23-5PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Purity ≥95%Sigma-Aldrich[3]
InChI InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2PubChem[2]
InChIKey WXAAQKMTSQDMII-UHFFFAOYSA-NPubChem[2]
SMILES C1CCCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-]PubChem[2]

Synthesis and Characterization

The primary method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This common and effective method involves the reaction of azepane with a 4-nitrohalobenzene, such as 4-nitrochlorobenzene or 4-fluoronitrobenzene.[1] The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by the secondary amine of the azepane ring.

Experimental Protocols

Synthesis of this compound via SNAr Reaction:

  • Materials: Azepane, 4-nitrochlorobenzene (or 4-fluoronitrobenzene), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of 4-nitrohalobenzene in the chosen solvent, add azepane and the base.

    • Heat the reaction mixture at an elevated temperature (e.g., 90-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.60–8.20 ppm. The protons on the nitrogen-adjacent methylene groups (N-CH₂) of the azepane ring would appear around δ 2.70–2.90 ppm, while the other azepane methylene protons would be observed at approximately δ 1.50–1.70 ppm.[1]

    • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon bearing the nitro group appearing at a characteristic downfield shift. The aliphatic carbons of the azepane ring will resonate in the upfield region.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit strong characteristic absorption bands for the nitro group. The asymmetric NO₂ stretch is typically observed around 1520 cm⁻¹, and the symmetric NO₂ stretch appears near 1350 cm⁻¹.[1]

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (220.27 g/mol ).

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Start Starting Materials (Azepane, 4-Nitrohalobenzene) Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Confirmation Final_Data Verified Physicochemical Data Data->Final_Data

Caption: Workflow for the synthesis and characterization of this compound.

Biological and Medicinal Context

The azepane ring is a significant structural motif in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][4][5] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[1][5] The incorporation of the azepane scaffold provides a flexible yet constrained seven-membered ring that can be modified to interact with various biological targets.[1] While specific biological activities for this compound are not extensively reported, its structural components suggest potential for further functionalization and investigation in drug discovery programs. The nitroaromatic group can also be a key pharmacophore or a precursor to an amino group, which can dramatically alter the compound's biological properties.[1]

References

1-(4-Nitrophenyl)azepane CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a heterocyclic organic compound featuring a saturated seven-membered azepane ring substituted at the nitrogen atom with a 4-nitrophenyl group. The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active molecules and FDA-approved drugs.[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making it a valuable intermediate and building block in the synthesis of more complex pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and key physicochemical and spectroscopic data.

Chemical Identity and Structure

CAS Number: 13663-23-5[1][3]

Molecular Formula: C₁₂H₁₆N₂O₂[3]

IUPAC Name: this compound[3]

Synonyms: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-; N-(4'-Nitrophenyl)hexamethylenimine[3]

The structure of this compound consists of a central azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom is directly bonded to a phenyl ring, which is substituted at the para-position with a nitro group (-NO₂).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight220.27 g/mol [1][3]
Exact Mass220.121177757 Da[3]
XLogP33.6[3]
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area49.1 Ų[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber Range (cm⁻¹)AssignmentReference
1500-1560Asymmetric NO₂ stretch[1]
1300-1370Symmetric NO₂ stretch[1]
>3000Aromatic C-H stretch[1]
1450-1600Aromatic C=C stretch[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally-derived ¹H and ¹³C NMR data for this compound are not widely reported, general predictions can be made based on its structure. For comparison, representative data for a structurally similar compound, 1-(2-Fluoro-4-nitrophenyl)azepane, is provided.

Predicted ¹H NMR Spectral Regions for this compound

Chemical Shift (δ) Range (ppm)AssignmentReference
7.2 - 8.3Aromatic protons[1]
1.5 - 3.5Azepane ring protons[1]

¹H and ¹³C NMR Data for 1-(2-Fluoro-4-nitrophenyl)azepane

TechniqueSignal TypeChemical Shift / WavenumberAssignment
¹H NMR (600 MHz, CDCl₃)Multipletδ 1.63–1.87 ppmAzepane ring protons (CH₂)
¹H NMR (600 MHz, CDCl₃)Triplet of doubletsδ 3.57 ppmAzepane N-CH₂ protons
¹H NMR (600 MHz, CDCl₃)Multipletδ 6.71–7.91 ppmAromatic protons
¹³C NMR (150 MHz, CDCl₃)-δ 26.9, 28.5, 52.3 ppmAzepane ring carbons

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with a 4-substituted nitrobenzene, where the substituent is a good leaving group, such as a halogen.

Reaction Scheme:

Azepane + 4-Fluoronitrobenzene → this compound + HF

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Azepane: Add azepane (1.1 to 1.5 equivalents) to the solution.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and maintain the reaction for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine to remove the base and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Fluoronitrobenzene 4-Fluoronitrobenzene Azepane Azepane Mixing Mixing Azepane->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Heating (80-120°C) Heating (80-120°C) Mixing->Heating (80-120°C) Monitoring (TLC) Monitoring (TLC) Heating (80-120°C)->Monitoring (TLC) Quenching with Water Quenching with Water Monitoring (TLC)->Quenching with Water Extraction Extraction Quenching with Water->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the azepane ring system is a well-established pharmacophore in drug discovery.[1] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and antiparasitic agents.[1]

The 4-nitrophenyl moiety can be chemically modified, for instance, through the reduction of the nitro group to an amino group. This transformation yields 1-(4-aminophenyl)azepane, a key intermediate for further functionalization and the development of new chemical entities with potential therapeutic value. The resulting amino group can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives for biological screening.

Studies on other N-aryl-azasesamins have shown that some analogues exhibit significant antitumor activity.[4][5] This suggests that N-aryl azepane derivatives, including those derived from this compound, could be promising candidates for further investigation in oncology research.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic route. Its structure, combining the medicinally relevant azepane scaffold with a modifiable 4-nitrophenyl group, makes it a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 1-(4-Nitrophenyl)azepane. Due to the limited availability of specific experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values based on established principles and provides detailed, generalized experimental protocols.

Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, experimentally-derived spectra for this exact compound are not widely published, the following tables summarize the expected quantitative data based on the known structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1 - 8.3d2HAr-H (ortho to NO₂)
~ 6.7 - 6.9d2HAr-H (meta to NO₂)
~ 3.5 - 3.7t4HN-CH₂ (azepane ring)
~ 1.7 - 1.9m4HCH₂ (azepane ring)
~ 1.5 - 1.7m4HCH₂ (azepane ring)

Predictions are based on typical chemical shifts for similar aromatic and heterocyclic structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 152 - 154Ar-C (C-N)
~ 145 - 147Ar-C (C-NO₂)
~ 125 - 127Ar-CH (ortho to NO₂)
~ 111 - 113Ar-CH (meta to NO₂)
~ 52 - 54N-CH₂ (azepane ring)
~ 27 - 29CH₂ (azepane ring)
~ 26 - 28CH₂ (azepane ring)

Predicted values suggest the carbon attached to the nitro group would resonate at a lower field.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1500 - 1560StrongAsymmetric NO₂ stretch
~ 1300 - 1370StrongSymmetric NO₂ stretch
> 3000MediumAromatic C-H stretch
< 3000Medium-StrongAliphatic C-H stretch
~ 1450 - 1600MediumAromatic C=C stretch
~ 1465MediumAliphatic CH₂ bend
~ 1250 - 1360MediumAryl-Amine C-N stretch

The presence of the 4-nitrophenyl group is prominently indicated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[1]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
220.12[M]⁺ (Molecular Ion)
174[M - NO₂]⁺
190[M - NO]⁺
122[C₆H₄NO₂]⁺
98[C₆H₁₂N]⁺

The molecular formula for this compound is C₁₂H₁₆N₂O₂, which corresponds to an exact mass of approximately 220.12 Da.[1]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between azepane and an activated nitroaromatic compound.[1]

Materials:

  • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

  • Azepane

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

  • Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a 30° pulse, a 4 s acquisition time, and no relaxation delay are recommended for compounds up to about 350 Daltons.[2]

  • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

  • Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS)

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The generated ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (1-Fluoro-4-nitrobenzene, Azepane, Base, Solvent) reaction SNAr Reaction (Heating & Stirring) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product This compound purification->product 4 nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

The Nitroaromatic Group: A Cornerstone of Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitroaromatic group, a functional group comprised of a nitro group (-NO2) attached to an aromatic ring, is a versatile and powerful tool in the arsenal of synthetic chemists. Its strong electron-withdrawing nature profoundly influences the reactivity of the aromatic ring, enabling a wide array of chemical transformations that are fundamental to the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3][4] This technical guide provides a comprehensive overview of the significance of the nitroaromatic group, detailing its role in directing chemical reactions, its utility as a synthetic intermediate, and its presence in commercially important molecules.

The Dual Reactivity of Nitroaromatics: Activating and Directing Effects

The nitro group's potent electron-withdrawing character, exerted through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[5][6][7] This deactivation, however, is not uniform across all positions of the ring. The ortho and para positions are significantly more deactivated due to the delocalization of positive charge onto these carbons in the resonance structures of the sigma complex intermediate.[5][6] Consequently, electrophilic attack is directed to the relatively less deactivated meta position, making the nitro group a meta-director in EAS reactions.[5][6][7][8]

Conversely, and of paramount importance in synthetic chemistry, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[9][10][11] By stabilizing the negative charge of the Meisenheimer complex intermediate, particularly when positioned ortho or para to a leaving group, the nitro group facilitates the displacement of halides and other leaving groups by nucleophiles.[9][10][12] This reactivity is a cornerstone of synthetic strategies for constructing highly functionalized aromatic systems.

The Nitro Group as a Versatile Synthetic Intermediate

Beyond its directing and activating effects, the nitro group itself is a valuable functional handle that can be transformed into a variety of other functional groups. The most significant of these transformations is the reduction of the nitro group to an amino group (-NH2), yielding anilines.[13][14] Anilines are crucial precursors in the synthesis of a vast range of compounds, including dyes, polymers, and a multitude of pharmaceuticals.[14]

The reduction of nitroaromatics can be achieved through various methods, including catalytic hydrogenation (e.g., using H2/Pd-C) and metal/acid combinations (e.g., Fe/HCl or Sn/HCl).[13][14][15] The choice of reducing agent can be tailored to the specific substrate and desired chemoselectivity.

The following diagram illustrates the pivotal role of nitroaromatic reduction in accessing valuable aniline intermediates.

G Nitroaromatic Nitroaromatic Compound Reduction Reduction (e.g., Fe/HCl, H2/Pd-C) Nitroaromatic->Reduction Versatile Transformation Aniline Aniline Intermediate Reduction->Aniline Pharmaceuticals Pharmaceuticals Aniline->Pharmaceuticals Dyes Dyes Aniline->Dyes Polymers Polymers Aniline->Polymers

Caption: Reduction of nitroaromatics to anilines, key precursors for diverse chemical industries.

Quantitative Data for Key Transformations

The following tables summarize typical reaction conditions and yields for the reduction of nitroaromatics and their participation in Suzuki-Miyaura cross-coupling reactions, highlighting the practical utility of these compounds in synthesis.

Table 1: Reduction of Substituted Nitrobenzenes to Anilines

EntryNitroarene SubstrateReducing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1NitrobenzeneFe/HClWater/EthanolReflux1-2>90[15]
24-NitrotolueneSn/HClEthanolReflux1~95[10]
31-Chloro-4-nitrobenzeneFe/CaCl2Water100521[3]
44-NitrobenzonitrileFe/CaCl2Water100582[3]
5Methyl 4-nitrobenzoateFe/CaCl2Water100569[3]
64-NitroacetophenoneFe/CaCl2Water100588[3]
7NitrobenzenePd(ii)-polysalophen/NaBH4WaterReflux1.590[12]

Table 2: Suzuki-Miyaura Coupling of Nitroaryl Halides

EntryNitroaryl HalideBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh3)4K2CO3Toluene/Water8095[16]
21-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)2/cataCXium®PtBK3PO4Water100>95[4]
31-Bromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3DME/Water8085[16]
42-Bromo-5-nitropyridinePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/Water10092[14]

Detailed Experimental Protocols

To provide practical guidance, this section details the experimental procedures for two fundamental transformations involving nitroaromatic compounds.

Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid

Materials:

  • Nitrobenzene (25 g)

  • Granulated Tin (50 g)

  • Concentrated Hydrochloric Acid (125 mL)

  • Sodium Hydroxide solution (90 g in 150 mL water)

  • Dichloromethane

  • Sodium Chloride

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add 25 g of nitrobenzene and 50 g of granulated tin.[17]

  • Begin stirring and add 125 mL of concentrated hydrochloric acid in 10 mL increments over 30 minutes. The reaction is exothermic and may require occasional cooling in a water bath to control the rate.[17]

  • After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes, until the odor of nitrobenzene is no longer present.[17]

  • Cool the reaction mixture and slowly add a solution of 90 g of sodium hydroxide in 150 mL of water until the initially formed precipitate of tin hydroxides redissolves and the solution is strongly alkaline.[17]

  • Perform a steam distillation to separate the aniline from the reaction mixture. Collect the distillate until it is no longer oily.[17]

  • Saturate the distillate with sodium chloride to decrease the solubility of aniline in water.[17]

  • Extract the aniline from the aqueous layer with three portions of dichloromethane.[17]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation to obtain aniline.[17] Further purification can be achieved by vacuum distillation.

Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenol

Materials:

  • 2,4-Dinitrochlorobenzene

  • Sodium Hydroxide (aqueous solution)

Procedure:

  • Dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.[18]

  • Add an aqueous solution of sodium hydroxide to the solution of 2,4-dinitrochlorobenzene.[19]

  • Heat the reaction mixture. The reaction of 2,4-dinitrochlorobenzene with aqueous NaOH can proceed at room temperature if the concentration of NaOH is high, but heating to around 100°C is often employed.[19][20]

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Acidify the mixture with a proton source (e.g., HCl) to protonate the resulting phenoxide and precipitate the 2,4-dinitrophenol.[19]

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dinitrophenol.

Role in Drug Development: Signaling Pathways of Nitroaromatic Drugs

The nitroaromatic motif is present in a number of clinically important drugs. The unique electronic properties imparted by the nitro group are often crucial for their mechanism of action.

Nitisinone: Inhibition of the Tyrosine Catabolic Pathway

Nitisinone is a drug used for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder.[5][21] Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine degradation pathway.[5][13][22] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolic intermediates that cause severe liver and kidney damage.[5][7][13]

The following diagram illustrates the signaling pathway and the point of intervention by Nitisinone.

G Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Tyrosine Catabolism HGA Homogentisic Acid HPPD->HGA ToxicMetabolites Toxic Metabolites (Maleylacetoacetate, Fumarylacetoacetate) HGA->ToxicMetabolites Nitisinone Nitisinone Nitisinone->HPPD Inhibition

Caption: Nitisinone inhibits HPPD, blocking toxic metabolite formation in tyrosinemia type 1.

Nitrofurantoin: A Multi-Targeted Antibacterial Agent

Nitrofurantoin is an antibiotic commonly used to treat urinary tract infections.[8][23] Its mechanism of action is complex and involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates.[23][24][25] These intermediates are cytotoxic and disrupt multiple bacterial cellular processes, including DNA and RNA synthesis, protein synthesis, and cell wall synthesis.[8][23][24] This multi-targeted approach is thought to contribute to the low rate of bacterial resistance development to nitrofurantoin.[24]

The diagram below depicts the multi-faceted mechanism of action of Nitrofurantoin.

G Nitrofurantoin Nitrofurantoin BacterialNitroreductases Bacterial Nitroreductases Nitrofurantoin->BacterialNitroreductases Reduction ReactiveIntermediates Reactive Intermediates BacterialNitroreductases->ReactiveIntermediates DNAdamage DNA Damage & Inhibition of Replication ReactiveIntermediates->DNAdamage RibosomalDamage Ribosomal Protein Damage & Inhibition of Protein Synthesis ReactiveIntermediates->RibosomalDamage CellWallDamage Inhibition of Cell Wall Synthesis ReactiveIntermediates->CellWallDamage BacterialCellDeath Bacterial Cell Death DNAdamage->BacterialCellDeath RibosomalDamage->BacterialCellDeath CellWallDamage->BacterialCellDeath

Caption: Nitrofurantoin's multi-target mechanism of action, leading to bacterial cell death.

Experimental Workflow: From Nitroarene to Purified Aniline

The synthesis of anilines from nitroarenes is a common and important laboratory procedure. The following diagram outlines a typical experimental workflow for this transformation, encompassing the reaction, workup, and purification steps.

G Start Start: Nitroaromatic Compound & Reagents Reaction Reduction Reaction (e.g., Reflux with Fe/HCl) Start->Reaction Workup Aqueous Workup (Basification, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Purified Aniline Characterization->End

Caption: A standard workflow for the synthesis and purification of anilines from nitroaromatics.

Conclusion

The nitroaromatic group is far more than a simple functional moiety; it is a powerful enabler of chemical synthesis. Its ability to direct incoming electrophiles, to activate the aromatic ring for nucleophilic attack, and to serve as a precursor to the invaluable amino group solidifies its position as a cornerstone of organic chemistry. From the industrial-scale production of commodity chemicals to the intricate synthesis of life-saving pharmaceuticals, the chemistry of nitroaromatics continues to be a rich and fruitful area of research and development. A thorough understanding of the principles and protocols outlined in this guide is therefore essential for any scientist or professional working at the forefront of chemical synthesis and drug discovery.

References

The Ascendance of 1-(4-Nitrophenyl)azepane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is of paramount importance. Among the privileged structures utilized in drug design, the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention. Its inherent three-dimensional structure and conformational flexibility make it an attractive bioisosteric replacement for more common six-membered rings like piperidine, often leading to improved pharmacological profiles. When functionalized with a 4-nitrophenyl group, the resulting building block, 1-(4-nitrophenyl)azepane, emerges as a highly versatile and reactive intermediate for the synthesis of a diverse array of potential drug candidates. This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, detailing its synthesis, chemical properties, and applications, supported by experimental protocols and quantitative data.

Chemical Properties and Synthesis

This compound is a crystalline solid with the chemical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The key to its utility in drug discovery lies in the chemical reactivity of its two main components: the azepane ring and the nitrophenyl group. The azepane nitrogen is nucleophilic, allowing for further functionalization, while the nitro group on the phenyl ring is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, providing a crucial handle for further chemical modifications.

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of azepane with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the azepane.

Optimization of Synthesis Conditions

The yield of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions, including the choice of leaving group on the nitrobenzene, the solvent, the base, and the temperature. A summary of optimized conditions is presented in Table 1.

Leaving Group (on 4-nitrobenzene)SolventBaseTemperature (°C)Yield (%)[1]
FDMSOEt₃N9085
ClDMFK₂CO₃11078
BrDMFK₂CO₃12072

Table 1: Optimization of SNAr Conditions for this compound Synthesis.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Fluoronitrobenzene

  • Azepane

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in DMSO, add azepane (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Reduction of this compound to 1-(4-Aminophenyl)azepane

The reduction of the nitro group to an amine is a pivotal step in the derivatization of this compound, yielding the key intermediate 1-(4-aminophenyl)azepane. This transformation dramatically alters the electronic properties of the phenyl ring and provides a primary amine for a wide range of subsequent chemical reactions, such as amide bond formation, sulfonylation, and reductive amination.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)azepane.

Application in Drug Discovery: A Building Block for Diverse Therapeutic Areas

The azepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2][3] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[4][5] this compound, and its amino derivative, serve as an excellent starting point for exploring this chemical space.

Central Nervous System (CNS) Disorders

The structural similarity of the azepane ring to neurotransmitter analogs makes it a compelling scaffold for the development of drugs targeting neurological disorders.

Enzyme Inhibition

The this compound moiety can be elaborated to create potent and selective enzyme inhibitors. The flexibility of the azepane ring allows for optimal positioning of functional groups within an enzyme's active site, while the aromatic ring can be substituted to enhance binding affinity and selectivity.

Mandatory Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis of Building Block cluster_modification Key Intermediate Preparation cluster_diversification Library Synthesis & Screening 4-Fluoronitrobenzene 4-Fluoronitrobenzene SNAr_Reaction SNAr Reaction 4-Fluoronitrobenzene->SNAr_Reaction Azepane Azepane Azepane->SNAr_Reaction This compound This compound SNAr_Reaction->this compound Reduction Reduction (e.g., H2, Pd/C) This compound->Reduction 1-(4-Aminophenyl)azepane 1-(4-Aminophenyl)azepane Reduction->1-(4-Aminophenyl)azepane Derivatization Derivatization Reactions (Amide coupling, etc.) 1-(4-Aminophenyl)azepane->Derivatization Compound_Library Compound Library Derivatization->Compound_Library Biological_Screening Biological Screening (Enzyme Assays, Cell-based Assays) Compound_Library->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: General workflow for drug discovery using this compound.

logical_relationship Logical Relationships in Derivatization cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_reductive_amination Reductive Amination Start 1-(4-Aminophenyl)azepane Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Start->Amide_Coupling Sulfonylation Sulfonylation Start->Sulfonylation Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Start->Reductive_Amination Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Coupling Amide_Derivative Amide Derivative Amide_Coupling->Amide_Derivative Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Sulfonylation Sulfonamide_Derivative Sulfonamide Derivative Sulfonylation->Sulfonamide_Derivative Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Reductive_Amination Amine_Derivative Secondary/Tertiary Amine Derivative Reductive_Amination->Amine_Derivative

Caption: Derivatization strategies from 1-(4-aminophenyl)azepane.

Conclusion

This compound represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the dual reactivity of the azepane and nitrophenyl moieties provide a robust platform for the generation of diverse chemical libraries. The precedence of the azepane scaffold in successful drug discovery programs, coupled with the potential for fine-tuning pharmacological properties through derivatization of the aminophenyl group, underscores the significant potential of this scaffold in the development of novel therapeutics for a wide range of diseases. Further exploration of the chemical space accessible from this compound is warranted and holds considerable promise for the identification of next-generation drug candidates.

References

Navigating the Therapeutic Potential of N-Arylazepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions for a Promising Scaffold in Drug Discovery

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for precise spatial orientation of substituents, enabling effective interactions with a variety of biological targets. When coupled with an aromatic system, particularly one bearing electron-withdrawing groups such as a nitro moiety, the resulting N-arylazepane derivatives present a compelling chemical space for the development of novel therapeutic agents.

While specific research on 1-(4-Nitrophenyl)azepane derivatives is limited in publicly available literature, this technical guide will provide a comprehensive overview of the broader class of N-arylazepane derivatives, with a particular focus on nitro-substituted analogues and those with similar electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, potential biological activities supported by quantitative data, experimental methodologies, and insights into their mechanisms of action.

Synthesis of N-Arylazepane Derivatives

The primary and most efficient method for the synthesis of N-arylazepanes is through a nucleophilic aromatic substitution (SNA r) reaction. This chemical reaction involves the substitution of a leaving group on an aromatic ring with a nucleophile. In this case, the azepane nitrogen acts as the nucleophile, attacking an activated aromatic ring. The presence of a strongly electron-withdrawing group, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack.

A general synthetic workflow for this process is outlined below:

G A Azepane E Reaction Mixture A->E B Substituted Nitroaromatic Compound (e.g., 4-Fluoronitrobenzene) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, DMSO) D->E F Heating (e.g., 80-120 °C) E->F G N-Arylazepane Derivative F->G H Purification (e.g., Column Chromatography) G->H I Pure N-Arylazepane Derivative H->I G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I G cluster_0 Cellular Environment A N-(4-Nitrophenyl)azepane (Pro-drug) B Nitroreductases A->B Enzymatic Reduction C Reactive Nitroso & Hydroxylamino Intermediates B->C D Oxidative Stress C->D E DNA Damage C->E F Enzyme Inhibition C->F G Cell Death (Apoptosis/Necrosis) D->G E->G F->G

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potent electron-withdrawing effects of the nitro group (NO₂) as manifested in the molecule 1-(4-nitrophenyl)azepane. The azepane ring is a crucial scaffold in medicinal chemistry, and its functionalization with a nitrophenyl group drastically alters its electronic properties, reactivity, and potential biological interactions.[1] This document details the core principles of these electronic effects, presents quantitative data to characterize their magnitude, outlines key experimental protocols for synthesis and analysis, and provides visual diagrams to elucidate the underlying chemical mechanisms.

Core Principles: Inductive and Resonance Effects of the Nitro Group

The nitro group is a powerful electron-withdrawing group (EWG), a characteristic that stems from two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[2][3]

  • Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a significant partial or formal positive charge. This positive center effectively withdraws electron density from adjacent atoms through the sigma (σ) bond framework of the molecule.[4][5]

  • Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring through its pi (π) system. The π-electrons from the benzene ring can be pulled into the nitro group, creating resonance structures where a positive charge is localized on the aromatic ring, particularly at the ortho and para positions.[2][6] This delocalization significantly reduces the electron density of the ring, making it electron-deficient.[7]

The combination of these effects makes the nitro group one of the strongest deactivating groups in electrophilic aromatic substitution and a powerful activating group for nucleophilic aromatic substitution.[8][9]

Caption: Resonance delocalization in the 4-nitrophenyl group.

Quantitative Analysis of the Electron-Withdrawing Effect

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide an empirical measure of the inductive and resonance effects. A positive σ value indicates an electron-withdrawing character, with larger values signifying a stronger effect. The nitro group consistently exhibits large, positive Hammett constants, confirming its potent electron-withdrawing nature.[10][11]

Table 1: Hammett Constants for Common Substituents

Substituent σmeta (σm) σpara (σp) σ- (for phenols) σ+ (for carbocations)
-NO₂ 0.71 0.78 1.25 0.79
-CN 0.56 0.66 0.89 0.66
-Cl 0.37 0.23 - 0.11
-H 0.00 0.00 0.00 0.00
-CH₃ -0.07 -0.17 - -0.31
-OCH₃ 0.12 -0.27 - -0.78
-NH₂ -0.16 -0.66 - -1.3

(Data sourced from various standard texts and compilations).[12]

The particularly large σ- value (1.25) for the nitro group highlights its exceptional ability to stabilize a negative charge in the para position through direct resonance, a crucial factor in facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[13]

Spectroscopic Evidence in this compound

The electronic effects of the 4-nitrophenyl group are directly observable in the spectroscopic data of the molecule. The electron-deficient aromatic ring and the specific bonds of the nitro group give rise to characteristic signals.

Table 2: Predicted and Reported Spectroscopic Data for this compound and Analogs

Technique Signal Type / Wavenumber Assignment & Interpretation Reference
¹H NMR δ ~7.2–8.3 ppm Aromatic protons. The strong deshielding (downfield shift) is a direct consequence of the electron-withdrawing NO₂ group reducing electron density around the ring protons. [1]
¹H NMR δ ~1.5–3.5 ppm Azepane ring protons. Protons closer to the nitrogen are shifted further downfield due to the inductive effect of the attached nitrophenyl ring. [1]
¹³C NMR δ > 125 ppm (Aromatic) The C4 carbon attached to the NO₂ group and the C1 carbon attached to the azepane nitrogen are expected to show significant shifts due to direct substituent effects. [14]
IR Spectroscopy ~1500-1560 cm⁻¹ Asymmetric NO₂ stretch. This is a strong, characteristic absorption band confirming the presence of the nitro group. [1]

| IR Spectroscopy | ~1300-1370 cm⁻¹ | Symmetric NO₂ stretch. Another strong, characteristic absorption band for the nitro group. |[1] |

Impact on Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly dependent on the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen).[1][8]

The nitro group facilitates the SNAr mechanism in two ways:

  • Activation: It withdraws electron density from the aromatic ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile (in this case, the azepane nitrogen).[15]

  • Stabilization: It stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, allowing it to proceed under accessible conditions.[15]

Conversely, the electron-deficient nature of the aromatic ring means it is strongly deactivated towards Electrophilic Aromatic Substitution . Reactions like nitration or Friedel-Crafts are significantly slower for nitrobenzene compared to benzene.[9]

A key subsequent reaction for this molecule is the reduction of the nitro group to an amino group (-NH₂). This transformation fundamentally alters the electronic properties, converting the strongly electron-withdrawing substituent into a potent electron-donating group, thereby providing a versatile intermediate for further functionalization in drug development.[1]

SNAr_Workflow General workflow for the SNAr synthesis of this compound. Reactants Reactants: - 4-Fluoronitrobenzene (or other 4-halonitrobenzene) - Azepane Conditions Reaction Conditions: - Polar aprotic solvent (e.g., DMSO, DMF) - Base (e.g., K₂CO₃, Et₃N) - Heat (e.g., 80-120 °C) Reactants->Conditions Attack Nucleophilic Attack: Azepane nitrogen attacks the C-F bond Conditions->Attack Meisenheimer Formation of Meisenheimer Complex (Resonance-stabilized anionic intermediate) Attack->Meisenheimer LossLG Loss of Leaving Group: Fluoride ion is expelled Meisenheimer->LossLG Product Product: This compound LossLG->Product Workup Aqueous Workup & Purification (e.g., Extraction, Chromatography) Product->Workup

Caption: A generalized workflow for SNAr synthesis.

Experimental Protocols

Synthesis of this compound via SNAr

Objective: To synthesize this compound from 1-fluoro-4-nitrobenzene and azepane.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Azepane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature and add azepane (1.2 eq) dropwise.

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized product.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be required.

  • Place the NMR tube in the spectrometer's autosampler or insert it manually into the probe.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

  • Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts in both spectra to the corresponding protons and carbons in the this compound structure.

Conclusion

The nitro group in this compound exerts a profound and multifaceted influence on the molecule's properties. Through a powerful combination of inductive and resonance effects, it dramatically reduces the electron density of the attached phenyl ring. This electron-withdrawing character is not merely a theoretical concept; it is quantitatively confirmed by Hammett constants, clearly observed in spectroscopic data, and directly exploited in the principal synthetic pathway for the molecule, the SNAr reaction. For researchers in drug development, understanding these electronic effects is paramount, as they dictate the molecule's reactivity, potential for further functionalization, and its interactions with biological targets.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 1-(4-Nitrophenyl)azepane and its structural analogs and derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, with a particular focus on the azepane scaffold as a pharmacologically relevant motif.

Introduction to the 1-Phenylazepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a significant structural motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility, combined with the ability to introduce a wide array of substituents, makes it a versatile scaffold for interacting with various biological targets.[1][3] Azepane-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[2][4]

The core structure of this compound features an azepane ring N-substituted with a 4-nitrophenyl group. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, making it a key feature for both chemical reactivity and potential biological interactions.[1] This compound serves as a valuable starting point for the generation of diverse chemical libraries through functionalization of both the azepane and the nitrophenyl moieties.

Synthesis of this compound and its Analogs

The primary and most efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

General Synthetic Workflow

The synthesis of this compound and its subsequent derivatization can be conceptualized in the following workflow:

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Pathways Azepane Azepane SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Azepane->SNAr_Reaction 4-Nitrohalobenzene 4-Nitrohalobenzene 4-Nitrohalobenzene->SNAr_Reaction This compound This compound SNAr_Reaction->this compound Reduction Reduction of Nitro Group This compound->Reduction 1-(4-Aminophenyl)azepane 1-(4-Aminophenyl)azepane Reduction->1-(4-Aminophenyl)azepane Further_Functionalization Further Functionalization (e.g., Amide Coupling) 1-(4-Aminophenyl)azepane->Further_Functionalization Diverse_Analogs Diverse Structural Analogs Further_Functionalization->Diverse_Analogs

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via an SNAr reaction.

Materials:

  • Azepane

  • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

  • Potassium carbonate (K2CO3) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of azepane (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Analogs and Derivatives

The this compound scaffold offers several key positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the Phenyl Ring

The primary site for derivatization on the phenyl ring is the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 1-(4-aminophenyl)azepane.[1] This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the compound's electronic properties and providing a handle for further functionalization, such as amide or sulfonamide bond formation.[1]

Modification of the Azepane Ring

While the azepane ring is generally more synthetically challenging to modify, substitutions at various positions can be achieved through multi-step synthetic sequences, often starting from functionalized azepane precursors.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-aryl azepanes has shown significant therapeutic potential. A particularly promising area of investigation is their activity as Factor Xa (FXa) inhibitors , which are sought after as anticoagulants for the prevention and treatment of thromboembolic disorders.[2][5]

Factor Xa Inhibition

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[2] Its inhibition is a key therapeutic strategy for the development of modern anticoagulants.[6] The 1,4-diazepane scaffold, structurally related to azepane, has been successfully employed to design potent FXa inhibitors.[2]

The general mechanism of action of FXa inhibitors within the coagulation cascade is depicted below:

G Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Activates Fibrinogen Fibrinogen Inhibitor This compound Analog (Inhibitor) Inhibitor->Factor_Xa Inhibits

Caption: Simplified blood coagulation cascade showing the role of Factor Xa.

Quantitative Data of Structurally Related Compounds

The following table summarizes the Factor Xa inhibitory activity of a series of 1,4-diazepane derivatives, which serve as valuable comparator compounds for guiding the design of novel azepane-based inhibitors.

Compound IDStructureFXa IC50 (nM)Reference
13 (YM-96765) 1,4-Diazepane derivative6.8[2]

Note: The data presented is for 1,4-diazepane derivatives, not this compound itself, and is intended to illustrate the potential for this class of compounds.

Experimental Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol outlines a general method for assessing the in vitro inhibitory activity of test compounds against human Factor Xa.

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add Tris-HCl buffer, the test compound at various concentrations, and human Factor Xa.

  • Incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of substrate hydrolysis is proportional to the activity of Factor Xa.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound derivatives is not yet established, general principles from related inhibitor classes can be applied. For Factor Xa inhibitors, key interactions often involve a basic group binding to the S1 pocket and an aromatic moiety occupying the S4 pocket of the enzyme. The development of derivatives of 1-(4-aminophenyl)azepane, where the amino group can be further functionalized to introduce basic moieties, would be a logical next step in exploring the SAR of this scaffold as potential FXa inhibitors.

Conclusion

This compound represents a valuable and readily accessible chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the nitro group provide a solid foundation for the generation of diverse chemical libraries. Based on the activity of structurally related compounds, the exploration of this compound derivatives as Factor Xa inhibitors is a promising avenue for future research and drug discovery efforts. This technical guide provides the foundational knowledge and experimental frameworks necessary to embark on such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a valuable chemical intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The azepane ring is a significant structural motif in numerous biologically active compounds and approved drugs.[1] The presence of the nitro group on the phenyl ring provides a key functional handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide array of derivatives.[1] The principal and most effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with an aryl halide activated by a strong electron-withdrawing group, such as a nitro group, in the para position.[1] The electron-withdrawing nature of the nitro group facilitates the attack of the nucleophile on the aromatic ring, leading to the displacement of the leaving group.[1]

Principle of the Reaction

The synthesis of this compound via nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile, azepane, attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the 4-nitrohalobenzene ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of this compound using 1-fluoro-4-nitrobenzene as the starting material.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Azepane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Add azepane (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).[1]

  • Heat the reaction mixture to 80-100°C and stir vigorously.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [1][2]
CAS Number 13663-23-5[1][2]
¹H NMR (CDCl₃, ppm) δ 7.60–8.20 (aromatic protons), δ 2.70–2.90 (N-CH₂), δ 1.50–1.70 (azepane CH₂)[1]
FT-IR (cm⁻¹) ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)[1]

Experimental Workflow Diagram

experimental_workflow reagents Reagents: 1-Fluoro-4-nitrobenzene Azepane K₂CO₃, DMF reaction Reaction: - Stir at 80-100°C - Monitor by TLC (12-24h) reagents->reaction 1. Add & Heat workup Workup: - Quench with H₂O - Extract with EtOAc - Wash with Brine reaction->workup 2. Cool & Extract purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 3. Isolate product Product: This compound purification->product 4. Purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.

  • Azepane is corrosive and flammable. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Detailed protocol for the synthesis of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

1-(4-Nitrophenyl)azepane is a chemical compound that belongs to the class of N-aryl azepanes. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom, a structural motif present in various biologically active compounds and approved pharmaceuticals. The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule and makes it a versatile intermediate for the synthesis of more complex derivatives, such as the corresponding aniline, through reduction of the nitro group. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Principle of the Method

The most effective and common method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of a nucleophile, in this case, the secondary amine azepane (also known as hexamethyleneimine), with an aromatic ring that is activated by a strong electron-withdrawing group (the nitro group) and possesses a good leaving group (a halogen). The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex. For this protocol, 1-fluoro-4-nitrobenzene is chosen as the aryl halide due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and enhances the rate of nucleophilic attack compared to other halogens. A base is used to deprotonate the azepane, thereby increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

Physicochemical Properties and Characterization Data

The following table summarizes key quantitative data for the starting materials and the final product.

Compound1-Fluoro-4-nitrobenzeneAzepane (Hexamethyleneimine)This compound
CAS Number 350-46-9111-49-913663-23-5
Molecular Formula C₆H₄FNO₂C₆H₁₃NC₁₂H₁₆N₂O₂
Molecular Weight ( g/mol ) 141.1099.17220.27[2]
Appearance Yellow liquidColorless liquidYellow solid
Boiling Point (°C) 205138N/A
Melting Point (°C) -25-37~60-61 (by analogy)[1]
¹H NMR (Predicted) --Aromatic: δ 7.2–8.3 ppm; Azepane: δ 1.5–3.5 ppm[1]
¹³C NMR (Predicted) --C-NO₂: ~147 ppm; Azepane: δ 25–55 ppm[1]
IR (cm⁻¹) (Characteristic) --NO₂ stretch: 1500-1560 and 1300-1370[1]

Experimental Protocol

Materials and Reagents:

  • 1-Fluoro-4-nitrobenzene (reactant)

  • Azepane (hexamethyleneimine) (reactant)

  • Potassium carbonate (K₂CO₃), anhydrous (base)

  • Dimethylformamide (DMF), anhydrous (solvent)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous dimethylformamide (DMF) to the flask. While stirring, add azepane (1.2 equivalents) followed by 1-fluoro-4-nitrobenzene (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts. c. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). d. Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic impurities. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid. c. For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Reactants: 1-Fluoro-4-nitrobenzene Azepane K₂CO₃ DMF (Solvent) Reaction Reaction Heat to 100-110 °C Stir for 12-24h Reactants->Reaction Workup Work-up Quench with Water Reaction->Workup Extraction Extraction Ethyl Acetate Workup->Extraction Washing Washing Water & Brine Extraction->Washing Drying Drying Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purification Purification Recrystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Notes and Protocols for the Reduction of 1-(4-Nitrophenyl)azepane to 1-(4-Aminophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 1-(4-nitrophenyl)azepane to its corresponding amine, 1-(4-aminophenyl)azepane, is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] This conversion of an electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic and steric properties of the molecule, providing a key intermediate for further functionalization.[2] This document provides detailed application notes on various methodologies for this reduction, complete with experimental protocols and a comparative analysis of common techniques.

Introduction

The transformation of a nitro aromatic compound to an aromatic amine is a fundamental reaction in organic synthesis.[1] The resulting primary amine is a versatile functional group that can undergo a wide range of chemical reactions, making it a valuable building block in the synthesis of complex organic molecules. For this compound, this reduction yields 1-(4-aminophenyl)azepane, a key synthetic intermediate. Several methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.[1][3] The choice of method depends on factors such as substrate compatibility with reaction conditions, desired yield, and scalability.

Methodologies for Nitro Group Reduction

Several established methods can be employed for the reduction of the nitro group in this compound. The most common and effective methods include:

  • Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reductions due to its clean reaction profile and high yields.[4][5] It typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][4] This method is generally effective for both aromatic and aliphatic nitro groups.[4]

  • Metal-Mediated Reduction in Acidic Conditions: This classical approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[1][3] These reactions are robust and can be a good alternative when catalytic hydrogenation is not suitable.

Comparative Data of Reduction Methods
MethodReducing Agent/CatalystSolventTemperatureReaction TimeYieldAdvantagesDisadvantages
Catalytic HydrogenationH₂ / Pd/CEthanol, Methanol, Ethyl AcetateRoom Temperature1-4 hHighClean reaction, high yield, mild conditionsCatalyst can be expensive, potential for side reactions with other reducible functional groups[4]
Catalytic HydrogenationH₂ / Raney NiEthanol, MethanolRoom Temperature2-6 hHighGood for substrates with halogens[4]Catalyst is pyrophoric and requires careful handling
Metal-in-Acid ReductionFe / HCl or Acetic AcidEthanol/WaterReflux2-8 hGood to HighInexpensive reagents, robust reaction[4]Requires workup to remove metal salts, acidic conditions might not be suitable for all substrates
Metal-in-Acid ReductionSnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temperature to Reflux1-6 hGood to HighMild conditions, good for sensitive functional groups[4]Stoichiometric amounts of tin salts are produced as waste
Metal-in-Acid ReductionZn / HCl or Acetic AcidEthanol/WaterRoom Temperature to Reflux2-8 hGoodMilder than other metal/acid systems[4]Can sometimes lead to over-reduction or side products

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the starting material), carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)azepane.

  • The product can be purified further by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron in Acidic Medium

This protocol outlines a general procedure for the reduction of this compound using iron powder in the presence of an acid.

Materials:

  • This compound

  • Iron powder (Fe) (3-5 eq)

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol/Water mixture

  • Filter aid (e.g., Celite®)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder (3-5 eq) and ammonium chloride (4-6 eq) or a catalytic amount of acetic acid to the suspension.[5]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[5]

  • Transfer the filtrate to a separatory funnel and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-aminophenyl)azepane.

  • Purify the product by column chromatography or crystallization as needed.

Workflow and Logic Diagram

The following diagram illustrates the general experimental workflow for the reduction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent / Catalyst dissolve->add_reagent react Reaction under appropriate conditions (H₂ atmosphere or heat) add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete filter Filter to remove solids (catalyst or metal salts) monitor->filter Complete extract Aqueous Work-up / Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Crystallization / Chromatography) concentrate->purify end End: 1-(4-Aminophenyl)azepane purify->end

Caption: General workflow for the reduction of this compound.

Conclusion

The reduction of this compound to 1-(4-aminophenyl)azepane is a well-established and crucial transformation for the synthesis of various target molecules in drug discovery and development. Both catalytic hydrogenation and metal-mediated reductions offer effective pathways to achieve this conversion. The choice of the specific protocol should be guided by the functional group tolerance of the substrate, scalability requirements, and laboratory safety considerations. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly vital in the pharmaceutical industry for the preparation of key intermediates. This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-(4-Nitrophenyl)azepane to produce 1-(4-Aminophenyl)azepane, a valuable building block in drug discovery and development. The presented protocol utilizes palladium on carbon (Pd/C) as a highly efficient and widely used heterogeneous catalyst, offering high yields, operational simplicity, and straightforward product isolation.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 4-nitrohalobenzene and azepane.[1] The subsequent reduction of the nitro group is a critical step to introduce a versatile amino functionality, which can be further modified to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. Catalytic hydrogenation is a preferred method for this transformation due to its clean reaction profile and scalability.[2]

Signaling Pathway of Catalytic Hydrogenation

The catalytic hydrogenation of a nitroarene over a palladium surface involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the corresponding amine.

G cluster_catalyst Palladium Catalyst Surface (Pd/C) Nitro This compound (Adsorbed) Nitroso Nitroso Intermediate Nitro->Nitroso + H₂ H2 H₂ (Adsorbed) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ Amine 1-(4-Aminophenyl)azepane (Product) Hydroxylamine->Amine + H₂ Product 1-(4-Aminophenyl)azepane Amine->Product Desorption Reactant This compound Reactant->Nitro Adsorption Hydrogen Hydrogen Gas (H₂) Hydrogen->H2 Adsorption

Caption: General mechanism of nitro group reduction via catalytic hydrogenation.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of this compound. Note: As specific literature data for this exact substrate is limited, the presented values are based on typical results for the hydrogenation of analogous p-nitroaniline derivatives and serve as a guideline.

ParameterValue
Reactant
This compound1.0 g (4.54 mmol)
Catalyst
10% Palladium on Carbon (Pd/C)50 mg (5 mol% Pd)
Solvent
Ethanol (EtOH)20 mL
Reaction Conditions
Hydrogen Pressure1 atm (balloon) or 50 psi (Parr apparatus)
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 6 hours
Product
1-(4-Aminophenyl)azepane
Estimated Yield>95%
Purity (by HPLC/NMR)>98%

Experimental Protocols

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Nitrogen gas (or Argon)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Buchner funnel and filter paper

  • Celite®

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Experimental Workflow

G A Setup and Inerting B Addition of Reactants A->B sub_A Flush flask with N₂ A->sub_A C Hydrogenation B->C sub_B1 Add Pd/C B->sub_B1 D Reaction Monitoring C->D sub_C1 Evacuate and backfill with H₂ (3x) C->sub_C1 E Work-up D->E sub_D1 Monitor by TLC/LC-MS D->sub_D1 F Purification & Characterization E->F sub_E1 Purge with N₂ E->sub_E1 sub_F1 Recrystallization or Column Chromatography F->sub_F1 sub_B2 Add this compound and Ethanol sub_B1->sub_B2 sub_C2 Stir under H₂ atmosphere sub_C1->sub_C2 sub_E2 Filter through Celite® sub_E1->sub_E2 sub_E3 Concentrate filtrate sub_E2->sub_E3 sub_F2 NMR, IR, MS Analysis sub_F1->sub_F2

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Procedure
  • Reaction Setup and Inerting:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (50 mg).

    • Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Addition of Reactants:

    • Under a positive flow of inert gas, add this compound (1.0 g, 4.54 mmol) to the flask.

    • Add anhydrous ethanol (20 mL) via syringe.

  • Hydrogenation:

    • For balloon hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a needle through the septum. Evacuate the flask under vacuum (carefully, to avoid solvent evaporation) and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

    • For Parr hydrogenation: Transfer the flask to a Parr hydrogenation apparatus. Seal the apparatus and follow the manufacturer's instructions to purge the system with hydrogen gas and pressurize to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring of the reaction mixture at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot (which is typically more nonpolar and UV active) and the appearance of the product spot (which is more polar) indicates the reaction is proceeding.

    • Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.

  • Work-up:

    • Once the reaction is complete (typically 2-6 hours), carefully purge the reaction vessel with inert gas to remove all hydrogen.

    • Dilute the reaction mixture with additional ethanol (10 mL).

    • Prepare a small pad of Celite® in a Buchner funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during and after filtration.

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product, 1-(4-Aminophenyl)azepane, is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • The identity and purity of the final product should be confirmed by spectroscopic methods:

      • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the azepane ring. The chemical shifts of the aromatic protons will be upfield compared to the starting nitro compound.

      • ¹³C NMR: The spectrum will show characteristic signals for the aromatic and aliphatic carbons.

      • IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (around 1520 and 1340 cm⁻¹).

      • Mass Spectrometry: The molecular ion peak corresponding to the mass of 1-(4-Aminophenyl)azepane should be observed.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is flammable and can be pyrophoric, especially after use and when dry. Always handle it in an inert atmosphere and keep it wet with solvent. Dispose of the used catalyst in a designated, sealed container filled with water.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

By following these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize 1-(4-Aminophenyl)azepane, a key intermediate for the development of novel therapeutics.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)azepane as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(4-Nitrophenyl)azepane as a versatile precursor in the synthesis of pharmaceutical intermediates. The focus is on the synthesis of 1-(4-aminophenyl)azepane and its subsequent elaboration into a key intermediate for Factor Xa inhibitors, a critical class of anticoagulant drugs.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a nitro group on the phenyl ring allows for straightforward reduction to a primary amine, yielding 1-(4-aminophenyl)azepane. This amino derivative serves as a crucial nucleophile for the construction of more complex molecular architectures. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1]

This document details the synthetic protocols for the preparation of this compound and its subsequent conversion to 1-(4-aminophenyl)azepane. Furthermore, it provides a synthetic route to a key intermediate used in the synthesis of Factor Xa inhibitors, demonstrating the utility of this compound in drug discovery and development.

Synthetic Workflow

The overall synthetic strategy involves a two-step process to generate the key amine intermediate, followed by its functionalization and cyclization to produce a piperidin-2-one derivative, a core structure in several pharmaceutical agents.

Synthetic Workflow cluster_0 Synthesis of Precursor cluster_1 Intermediate Synthesis cluster_2 Pharmaceutical Intermediate Synthesis 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 1-Fluoro-4-nitrobenzene->SNAr_Reaction Azepane Azepane Azepane->SNAr_Reaction This compound This compound SNAr_Reaction->this compound Reduction Nitro Group Reduction This compound->Reduction 1-(4-aminophenyl)azepane 1-(4-aminophenyl)azepane Reduction->1-(4-aminophenyl)azepane Amidation Amidation with 5-chlorovaleryl chloride 1-(4-aminophenyl)azepane->Amidation Intermediate N-(4-(azepan-1-yl)phenyl) -5-chloropentanamide Amidation->Intermediate Cyclization Intramolecular Cyclization Final_Intermediate 1-(4-(azepan-1-yl)phenyl) piperidin-2-one Cyclization->Final_Intermediate Intermediate->Cyclization

Figure 1: Overall synthetic workflow from this compound to a pharmaceutical intermediate.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme: 1-Fluoro-4-nitrobenzene + Azepane → this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Fluoro-4-nitrobenzene141.10101.41 g
Azepane99.17121.19 g (1.33 mL)
Potassium Carbonate (K₂CO₃)138.21202.76 g
Dimethyl Sulfoxide (DMSO)78.13-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), azepane (1.19 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add dimethyl sulfoxide (20 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:4) as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with deionized water (3 x 50 mL).

  • Dry the solid under vacuum at 50 °C to afford this compound.

Expected Yield and Characterization:

  • Yield: ~90-95%

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.12 (d, J = 9.2 Hz, 2H), 6.78 (d, J = 9.2 Hz, 2H), 3.58 (t, J = 6.0 Hz, 4H), 1.85-1.75 (m, 4H), 1.65-1.55 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 152.2, 138.9, 126.1, 110.9, 52.1, 27.8, 26.9.

Synthesis of 1-(4-aminophenyl)azepane

This protocol details the reduction of the nitro group of this compound to a primary amine using catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C).[2]

Reaction Scheme: this compound → 1-(4-aminophenyl)azepane

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound220.27102.20 g
Palladium on Carbon (10 wt%)--220 mg
Ammonium Formate (HCOONH₄)63.06503.15 g
Methanol (MeOH)32.04-50 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (2.20 g, 10 mmol) in methanol (50 mL).

  • To this solution, add ammonium formate (3.15 g, 50 mmol) and 10% palladium on carbon (220 mg).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring for 2 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-aminophenyl)azepane.

Expected Yield and Characterization:

  • Yield: ~95-99%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 6.85 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.60 (s, 2H, NH₂), 3.30 (t, J = 6.0 Hz, 4H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 142.1, 140.2, 117.8, 116.0, 53.5, 28.1, 27.2.

Application in Pharmaceutical Synthesis: Intermediate for Factor Xa Inhibitors

1-(4-aminophenyl)azepane is a key precursor for the synthesis of various pharmaceutical intermediates. One notable application is in the preparation of the core structure of Factor Xa inhibitors, such as Apixaban.[3] The following protocol outlines the synthesis of a key piperidin-2-one intermediate.

Synthesis of 1-(4-(azepan-1-yl)phenyl)piperidin-2-one

This two-step synthesis involves the amidation of 1-(4-aminophenyl)azepane with 5-chlorovaleryl chloride, followed by an intramolecular cyclization.

Step 1: Synthesis of N-(4-(azepan-1-yl)phenyl)-5-chloropentanamide

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-(4-aminophenyl)azepane190.29101.90 g
5-Chlorovaleryl chloride155.02111.71 g (1.40 mL)
Triethylamine (Et₃N)101.19151.52 g (2.09 mL)
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • Dissolve 1-(4-aminophenyl)azepane (1.90 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-chlorovaleryl chloride (1.71 g, 11 mmol) in dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(azepan-1-yl)phenyl)-5-chloropentanamide.

Step 2: Synthesis of 1-(4-(azepan-1-yl)phenyl)piperidin-2-one

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(4-(azepan-1-yl)phenyl)-5-chloropentanamide308.85~10 (crude)-
Sodium Hydride (60% in mineral oil)24.00150.60 g
Anhydrous N,N-Dimethylformamide (DMF)73.09-50 mL

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (0.60 g, 15 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C.

  • Add a solution of the crude N-(4-(azepan-1-yl)phenyl)-5-chloropentanamide from the previous step in anhydrous DMF (30 mL) dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 1-(4-(azepan-1-yl)phenyl)piperidin-2-one.

Expected Yield and Characterization:

  • Yield (over 2 steps): ~60-70%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 3.60 (t, J = 6.0 Hz, 2H), 3.35 (t, J = 6.0 Hz, 4H), 2.50 (t, J = 6.4 Hz, 2H), 1.95-1.85 (m, 4H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 170.1, 144.8, 136.5, 122.5, 117.3, 53.2, 51.8, 32.8, 28.0, 27.1, 23.4, 21.5.

Mechanism of Action: Factor Xa Inhibition

The pharmaceutical intermediate, 1-(4-(azepan-1-yl)phenyl)piperidin-2-one, is a core component of Factor Xa (FXa) inhibitors. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade.[4][5]

Coagulation_Cascade cluster_common Common Pathway Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Factor_X Factor X Extrinsic_Pathway->Factor_X Activates Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Prothrombin Prothrombin (Factor II) Factor_Xa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Polymerization Inhibitor Factor Xa Inhibitor (e.g., Apixaban) Inhibitor->Factor_Xa Inhibits

Figure 2: Simplified diagram of the blood coagulation cascade and the site of action of Factor Xa inhibitors.

Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[6][7] Thrombin then acts on fibrinogen to form fibrin, which polymerizes to form a stable blood clot. By directly and selectively inhibiting Factor Xa, drugs like Apixaban prevent the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent clot formation.[8] This makes Factor Xa an attractive target for the development of anticoagulants for the prevention and treatment of thromboembolic disorders.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of valuable pharmaceutical intermediates. The straightforward conversion to 1-(4-aminophenyl)azepane opens up numerous possibilities for derivatization. The synthetic route outlined in these notes demonstrates its utility in constructing a key intermediate for Factor Xa inhibitors, highlighting its importance in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the potential of this and related azepane derivatives in their synthetic endeavors.

References

Application Notes and Protocols for the Functionalization of the Azepane Ring in 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the chemical modification of 1-(4-nitrophenyl)azepane. The protocols detailed herein focus on the functionalization of both the aromatic ring and the saturated azepane core, offering pathways to a diverse range of derivatives for potential applications in medicinal chemistry and drug discovery. The azepane scaffold is a prevalent motif in numerous biologically active compounds, and the ability to selectively functionalize this heterocyclic system is of significant interest.[1][2][3]

Functionalization of the Aromatic Ring

The primary handle for modifying the phenyl group of this compound is the nitro substituent. Its reduction to an amino group provides a versatile intermediate, 1-(4-aminophenyl)azepane, which can undergo a variety of subsequent transformations.[4][5]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental and well-established transformation in organic synthesis.[5] This reaction significantly alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into an electron-donating one.

Experimental Protocol: Reduction of this compound to 1-(4-Aminophenyl)azepane

This protocol employs iron powder in the presence of an acidic medium, a classic and reliable method for nitro group reduction.[5]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add ethanol and water to the flask.

  • To the stirred mixture, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).

  • Heat the reaction mixture to reflux. The reaction can be vigorous initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(4-aminophenyl)azepane.

Quantitative Data for Nitro Group Reduction

Starting MaterialReagents and ConditionsProductYield (%)Reference
Aromatic Nitro CompoundFe, NH₄Cl, EtOH/H₂O, refluxAromatic AmineHigh[5]
Aromatic Nitro CompoundCatalytic Hydrogenation (Pd/C, H₂)Aromatic AmineHigh[5]
Aromatic Nitro CompoundSnCl₂, HClAromatic AmineHigh[6]
Sandmeyer Reaction of 1-(4-Aminophenyl)azepane

The resulting 1-(4-aminophenyl)azepane can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[7][8][9] This reaction allows for the synthesis of aryl halides, cyanides, and other derivatives that are not easily accessible through direct electrophilic aromatic substitution.[7][8]

Experimental Protocol: Sandmeyer Chlorination of 1-(4-Aminophenyl)azepane

This protocol describes the conversion of the amino group to a chloro group.

Materials:

  • 1-(4-Aminophenyl)azepane

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Diazotization:

    • Dissolve 1-(4-aminophenyl)azepane (1.0 eq) in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up:

    • Pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic byproducts.

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-chlorophenyl)azepane.

Quantitative Data for Sandmeyer Reactions

Starting Material (Aryl Amine)Reagents and ConditionsProduct (Aryl-X)Yield (%)Reference
Aryl diazonium saltCuCl, HClAryl-ClGood to Excellent[7][9]
Aryl diazonium saltCuBr, HBrAryl-BrGood to Excellent[7][9]
Aryl diazonium saltCuCN, KCNAryl-CNGood to Excellent[7][9]
Aryl diazonium saltKIAryl-IGood to Excellent[8]

Functionalization of the Azepane Ring

Direct functionalization of the saturated azepane ring in N-aryl systems can be more challenging compared to N-Boc protected analogs due to the electronic influence of the aryl group. However, established methodologies such as α-lithiation and C-H activation can be adapted.

α-Lithiation and Electrophilic Quench

The deprotonation of the C-H bond alpha to the nitrogen atom is a powerful strategy for introducing substituents. This is typically achieved using a strong base like an organolithium reagent. The presence of the N-aryl group can influence the acidity of the α-protons. An electron-withdrawing group like the 4-nitrophenyl group is expected to increase the acidity of the α-protons, potentially facilitating lithiation. Conversely, the electron-donating 4-aminophenyl group would decrease the acidity.

Conceptual Workflow for α-Lithiation

G start 1-(4-Substituted-phenyl)azepane step1 Deprotonation with Strong Base (e.g., n-BuLi, s-BuLi) in THF, -78 °C start->step1 intermediate α-Lithio-1-arylazepane (Intermediate) step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product α-Substituted-1-arylazepane step2->product

Caption: Workflow for α-lithiation and electrophilic quench of N-arylazepanes.

Experimental Protocol: General Procedure for α-Lithiation of N-Arylazepanes

Note: This is a general protocol and requires optimization for this compound due to the potential for side reactions with the nitro group. The use of a less nucleophilic strong base or protection of the nitro group might be necessary.

Materials:

  • N-Arylazepane (e.g., 1-phenylazepane as a model)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

  • Syrringes for transfer of reagents

Procedure:

  • Under an inert atmosphere, dissolve the N-arylazepane (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1-1.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours) to ensure complete deprotonation.

  • Add a solution of the electrophile (1.2-2.0 eq) in anhydrous THF or Et₂O dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for α-Lithiation and Substitution of N-Heterocycles

N-HeterocycleBaseElectrophileProductYield (%)Reference
N-Boc-pyrrolidines-BuLi/(-)-sparteineMeIα-Methyl-N-Boc-pyrrolidineHigh[7]
N-Boc-piperidines-BuLi/(-)-sparteinePhCHOα-(Hydroxy(phenyl)methyl)-N-Boc-piperidineGood[10]
N-Alkyl piperidines(Various Methods)Various Nucleophilesα-Functionalized piperidinesVariable[11]
Directed ortho-Metalation (DoM)

For N-aryl azepanes, the nitrogen of the azepane ring can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring.[9][12][13][14] This provides a complementary strategy to functionalize the aromatic ring at a position that might not be accessible through classical electrophilic aromatic substitution.

Conceptual Pathway for Directed ortho-Metalation

G start 1-Phenylazepane step1 Coordination and Deprotonation with n-BuLi/TMEDA start->step1 intermediate ortho-Lithio-1-phenylazepane (Intermediate) step1->intermediate step2 Reaction with Electrophile (E+) intermediate->step2 product 1-(2-Substituted-phenyl)azepane step2->product

Caption: Directed ortho-metalation of 1-phenylazepane.

C-H Activation

Transition metal-catalyzed C-H activation is a powerful and increasingly popular method for the functionalization of heterocycles.[15][16] For N-aryl azepanes, this strategy can potentially be applied to functionalize the azepane ring or the aryl ring, depending on the catalyst and directing group. Palladium-catalyzed C-H arylation has been shown to be effective for a range of saturated N-heterocycles, including azepanes.[8]

General Scheme for Pd-Catalyzed α-C-H Arylation

G reactants N-Arylazepane + Aryl Halide catalyst Pd(II) Catalyst + Ligand + Base reactants->catalyst C-H Activation/ Cross-Coupling product α-Aryl-N-arylazepane catalyst->product

Caption: Palladium-catalyzed α-C-H arylation of an N-arylazepane.

Biological Activity and Signaling Pathways of Functionalized Azepanes

Azepane and its derivatives are found in a wide array of biologically active molecules and approved drugs, exhibiting activities such as anticancer, antiviral, and antidiabetic properties.[1][3][17] The functionalization of the this compound scaffold can lead to novel compounds with potential therapeutic applications.

While specific signaling pathway information for derivatives of this compound is not extensively documented, the biological activities of other functionalized azepane-containing compounds can provide insights into potential mechanisms of action. For instance, many kinase inhibitors feature heterocyclic scaffolds, and their mechanism often involves interference with ATP binding or allosteric regulation of enzyme activity.

Example Signaling Pathway: Kinase Inhibition

Many small molecule drugs target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can be a therapeutic strategy, particularly in oncology.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK/ERK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Functionalized Azepane (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition

Caption: General signaling pathway illustrating kinase inhibition by a functionalized azepane derivative.

Further screening and mechanistic studies of novel this compound derivatives are warranted to elucidate their specific biological targets and modes of action. The synthetic routes outlined in these notes provide a foundation for generating a library of compounds for such investigations.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)azepane in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a nitro-substituted phenyl group, provides a unique template for the synthesis of a diverse range of biologically active molecules. While quantitative inhibitory data for this compound itself is not extensively documented in publicly available literature, its derivatives have shown significant potential as inhibitors of various enzymes. Notably, it is recognized as a key building block for the development of potent enzyme inhibitors, with studies pointing towards its utility in creating compounds that target enzymes such as Factor Xa.[1]

These application notes provide a comprehensive overview of the utility of this compound in enzyme inhibition studies, focusing on its role as a foundational structure for inhibitor design. Detailed protocols for enzyme inhibition assays are provided to guide researchers in evaluating the potential of novel derivatives synthesized from this scaffold.

Application as a Scaffold for Enzyme Inhibitors

The chemical reactivity of this compound allows for extensive functionalization at both the nitro group and the azepane ring, making it an ideal starting point for creating libraries of potential enzyme inhibitors.[1] The nitro group can be reduced to an amine, which can then be further modified, while the azepane nitrogen can participate in various coupling reactions. This versatility has been exploited to develop inhibitors for several enzyme classes.

Potential Enzyme Targets:

While direct inhibitory activity of this compound is not well-characterized, its derivatives have been investigated against a range of enzymes, suggesting its utility as a scaffold for inhibitors of:

  • Serine Proteases: The blood coagulation enzyme Factor Xa has been identified as a potential target.[1][2] Derivatives of the closely related 1,4-diazepane have demonstrated potent Factor Xa inhibition.[2][3]

  • Protein Tyrosine Phosphatases: Azepane-containing derivatives have been synthesized and optimized as inhibitors of PTPN1 and PTPN2.

  • Other Enzymes: The broad pharmacological activities of azepane-based compounds suggest potential for developing inhibitors against other targets, including kinases and α-glucosidase.[4]

Data Presentation

Due to the limited availability of specific quantitative inhibition data for this compound, the following table illustrates the potential data that could be generated for its derivatives when screened against a specific enzyme, such as Factor Xa. This serves as a template for researchers to populate with their own experimental data.

Compound IDStructure Modification from this compoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Inhibition Type
Parent-001 This compoundFactor XaChromogenic---
Deriv-001 R-group 1 at position XFactor XaChromogenic550275Competitive
Deriv-002 R-group 2 at position YFactor XaChromogenic12060Competitive
Deriv-003 R-group 3 at position ZFactor XaChromogenic2512.5Competitive

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays, which can be adapted to screen this compound and its derivatives against various enzymes. The example provided is for a Factor Xa inhibition assay.

Protocol 1: In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against human Factor Xa.

Principle: The assay measures the ability of a test compound to inhibit the activity of Factor Xa, a key enzyme in the coagulation cascade. The enzyme's activity is determined by its ability to cleave a chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Substrate for Factor Xa (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and CaCl2)

  • This compound or its derivatives (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Rivaroxaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store at 4°C.

    • Reconstitute the Factor Xa enzyme in the assay buffer to the desired working concentration.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute the compounds in assay buffer to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 10 µL of the test compound solution at various concentrations (or vehicle control - DMSO in assay buffer).

      • 20 µL of the Factor Xa enzyme solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the chromogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-30 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, the pathway targeted by inhibitors derived from the this compound scaffold.

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa activation Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Inhibitor This compound Derivative Inhibitor->FactorXa inhibits

Caption: Role of Factor Xa in the coagulation cascade and the point of inhibition.

Experimental Workflow: Enzyme Inhibition Assay

The diagram below outlines the general workflow for conducting an enzyme inhibition assay to screen compounds like this compound derivatives.

Enzyme_Inhibition_Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Reaction Rate (e.g., Spectrophotometry) React->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship: From Scaffold to Lead Compound

This diagram illustrates the logical progression from a starting scaffold like this compound to a potential lead compound in drug discovery.

Scaffold_To_Lead Scaffold Scaffold This compound Synthesis Derivative Synthesis (Library Generation) Scaffold->Synthesis Screening Enzyme Inhibition Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery progression from scaffold to lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)azepane via SNAr Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The principal and most effective method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a nucleophile, in this case, azepane (also known as hexamethyleneimine), with an aromatic ring that has a suitable leaving group and is activated by a strong electron-withdrawing group, such as a nitro group.[1]

Q2: Which starting materials are typically used for this SNAr synthesis?

A2: The synthesis is commonly carried out by reacting azepane with a 4-nitrohalobenzene. Examples of suitable 4-nitrohalobenzenes include 4-fluoronitrobenzene, 4-chloronitrobenzene, and 4-bromonitrobenzene.[1] The para-nitro group on the benzene ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack.[1]

Q3: Why is a base necessary for this reaction?

A3: A base is crucial for activating the azepane nucleophile.[1] Azepane is a secondary amine, and while it is nucleophilic, deprotonation by a base increases its nucleophilicity, facilitating a more efficient reaction. Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (Et₃N).[1]

Q4: What are suitable solvents for this reaction?

A4: The SNAr reaction is typically carried out in polar aprotic solvents. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the intermediate Meisenheimer complex.

Q5: How does the choice of leaving group on the 4-nitrohalobenzene affect the reaction?

A5: The reactivity of the 4-nitrohalobenzene is influenced by the leaving group. Generally, for SNAr reactions, the reactivity order is F > Cl > Br > I. Fluorine is the most electronegative halogen, and it enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial nucleophilic attack.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated aromatic ring: The electron-withdrawing group is not strong enough or is in the wrong position. 2. Poor leaving group: The halide is not readily displaced. 3. Low reaction temperature: The activation energy for the reaction is not being overcome. 4. Ineffective base: The chosen base is not strong enough to sufficiently deprotonate the azepane. 5. Inappropriate solvent: The solvent may not be polar enough to stabilize the Meisenheimer complex.1. Ensure the use of a 4-nitrohalobenzene, as the nitro group is a powerful activating group. 2. Use 4-fluoronitrobenzene as the starting material, as fluoride is an excellent leaving group in SNAr reactions. 3. Increase the reaction temperature, typically in the range of 80-120°C. Monitor for potential side reactions at higher temperatures. 4. Switch to a stronger base. If using an inorganic carbonate like K₂CO₃, consider a stronger base like sodium hydride (NaH) if compatible with other functional groups. 5. Use a polar aprotic solvent such as DMF, DMSO, or NMP.
Formation of Side Products 1. Reaction with solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react with the reagents. 2. Double arylation: In some cases, a diarylamine impurity may form, although this is less common with secondary amines. 3. Hydrolysis of the starting material or product: Presence of water in the reaction mixture can lead to the formation of 4-nitrophenol.1. Ensure the reaction temperature is not excessively high. If side reactions with the solvent are suspected, consider switching to a more stable solvent like DMSO or NMP. 2. Use a slight excess of the azepane nucleophile to favor the formation of the desired mono-arylated product. 3. Use anhydrous solvents and reagents to minimize hydrolysis.
Incomplete Reaction 1. Insufficient reaction time: The reaction may not have reached completion. 2. Low concentration of reactants: Dilute reaction conditions can lead to slow reaction rates. 3. Steric hindrance: While less of an issue with azepane, significant steric bulk on the nucleophile or electrophile can slow the reaction.1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. 2. Increase the concentration of the reactants. 3. This is generally not a major issue for this specific reaction, but if modifications are made to the starting materials, consider less sterically hindered analogs if possible.
Difficulty in Product Purification 1. Residual starting materials: Unreacted 4-nitrohalobenzene or azepane can co-elute with the product. 2. Formation of polar byproducts: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. A slight excess of the volatile azepane can be used, which can be removed under vacuum. 2. Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization to purify the product.

Data Presentation

The following table summarizes the yield of this compound under various SNAr reaction conditions.

Halide Leaving Group Solvent Base Temperature (°C) Yield (%)
FDMSOEt₃N9085[1]
ClDMFK₂CO₃11078[1]
BrDMFK₂CO₃12072[1]

Experimental Protocols

Representative Experimental Protocol for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-fluoronitrobenzene and azepane.

Materials:

  • 4-fluoronitrobenzene

  • Azepane (Hexamethyleneimine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF, add azepane (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualizations

SNAr_Mechanism reagents 4-Nitrohalobenzene + Azepane meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of Leaving Group leaving_group Halide Ion meisenheimer->leaving_group

Caption: Mechanism of the SNAr reaction for this compound synthesis.

Troubleshooting_Workflow start Low/No Product Yield check_temp Is Reaction Temperature Sufficiently High? (80-120°C) start->check_temp check_base Is the Base Strong Enough? (e.g., K₂CO₃, Et₃N) check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_lg Is the Leaving Group Optimal? (F > Cl > Br) check_base->check_lg Yes change_base Use a Stronger Base check_base->change_base No change_halide Use 4-Fluoronitrobenzene check_lg->change_halide No success Improved Yield check_lg->success Yes increase_temp->success change_base->success change_halide->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Common side reactions in the synthesis of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)azepane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes. The primary and most effective method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway involves the reaction of azepane with an aromatic ring that has a suitable leaving group (like fluorine or chlorine) and is activated by a strong electron-withdrawing group, such as a nitro group.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the SNAr reaction.

Question 1: The reaction shows a low yield with a significant amount of unreacted 4-nitrohalobenzene starting material. What are the possible causes and solutions?

Answer: A low conversion rate is typically due to suboptimal reaction conditions.

  • Insufficient Activation: The reaction's rate-determining step is the initial attack of the nucleophile on the aromatic ring.[2] This step can be slow if the conditions are not ideal.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy.[1] Temperatures ranging from 80°C to 120°C are generally effective.[1] Consider increasing the temperature incrementally.

    • Base: A base is crucial for deprotonating the azepane, increasing its nucleophilicity.[1] Ensure an adequate amount of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time.

  • Leaving Group Efficiency: The nature of the leaving group on the nitroaromatic ring significantly impacts the reaction rate. The order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.[3] Fluoride is the best leaving group because its high electronegativity makes the ring carbon more electrophilic and susceptible to nucleophilic attack.[2] If you are using 4-nitrochlorobenzene and experiencing slow reaction rates, switching to 4-fluoronitrobenzene will accelerate the reaction.[2]

Question 2: My final product is contaminated with a significant amount of 4-nitrophenol. How can this be prevented?

Answer: The formation of 4-nitrophenol is a classic sign of a hydrolysis side reaction. This occurs when water, acting as a nucleophile, competes with azepane and attacks the 4-nitrohalobenzene.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Solvents should be distilled from appropriate drying agents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Verify the purity of your starting materials and ensure they have been stored correctly to prevent moisture absorption.

Question 3: Besides the main product, I have isolated an unexpected isomer. What could be the cause?

Answer: The formation of an isomeric product is unusual in this specific SNAr reaction because the para-nitro group strongly directs substitution to its position.[1][4] However, under certain harsh conditions, an alternative mechanism can occur.

  • Possible Cause: Benzyne Mechanism: If a very strong base (e.g., sodium amide, NaNH₂) is used, particularly at high temperatures, the reaction can proceed through an elimination-addition mechanism involving a "benzyne" intermediate.[4] This pathway can lead to the formation of isomers, as the incoming nucleophile can add to either side of the benzyne triple bond.

  • Solution: Avoid using exceptionally strong bases. Standard bases for SNAr, such as inorganic carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (Et₃N), are not strong enough to promote the benzyne mechanism and will ensure regioselective substitution at the para position.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Addition: The nucleophile (azepane) attacks the carbon atom bearing the leaving group on the 4-nitrohalobenzene ring. This forms a negatively charged intermediate called a Meisenheimer complex.[3]

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product. The presence of the electron-withdrawing nitro group at the para-position is crucial as it stabilizes the Meisenheimer complex through resonance, facilitating the reaction.[1][4]

Q2: How does the choice of solvent affect the reaction?

A2: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive. While some SNAr reactions can be performed in other solvents at high temperatures and pressures, polar aprotic solvents typically give better results under standard laboratory conditions.[6]

Q3: Can the nitro group itself react or cause side reactions?

A3: The nitro group is a very strong electron-withdrawing group that activates the ring for nucleophilic attack and is generally stable under SNAr conditions.[1] However, it can be reduced to an amino group (NH₂) in the presence of reducing agents (e.g., H₂, Pd/C). This reduction is typically performed as a separate, subsequent step to modify the final molecule, as it changes the electronic properties of the aromatic ring significantly.[1] Accidental reduction during the SNAr step would indicate the presence of contaminating reducing agents.

Summary of Potential Side Reactions

Side Product/IssuePotential CauseRecommended Solution
Unreacted Starting Material Insufficient temperature, inadequate base, short reaction time, poor leaving group (e.g., Cl vs. F).Increase temperature, ensure sufficient base, extend reaction time, use 4-fluoronitrobenzene as the starting material.
4-Nitrophenol Presence of water in the reaction mixture (hydrolysis).Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Isomeric Products Use of an overly strong base (e.g., NaNH₂), leading to a benzyne mechanism.Use a milder base such as K₂CO₃, Cs₂CO₃, or Et₃N.
Product Degradation Excessively high temperatures or prolonged reaction times.Monitor the reaction to determine the optimal endpoint and avoid unnecessary heating.

Visualizing the Process

Synthesis_Pathway Azepane Azepane Intermediate Meisenheimer Complex (Stabilized Intermediate) Azepane->Intermediate Nitroarene 4-Fluoronitrobenzene Nitroarene->Intermediate Side_Product 4-Nitrophenol (Hydrolysis Side Product) Nitroarene->Side_Product Base Base (e.g., K₂CO₃) Base->Azepane Activates Solvent Solvent (e.g., DMF) Heat Heat (80-120°C) Product This compound Intermediate->Product - F⁻ Water Water (Contaminant) Water->Side_Product

Caption: Main SNAr synthesis pathway and hydrolysis side reaction.

Troubleshooting_Flowchart Problem Problem Observed LowYield Low Yield / Incomplete Reaction Problem->LowYield Nitrophenol 4-Nitrophenol Contamination Problem->Nitrophenol Isomer Isomeric Byproduct Problem->Isomer Cause_Temp Low Temp / Time LowYield->Cause_Temp Cause_LG Poor Leaving Group LowYield->Cause_LG Cause_Water Water Present Nitrophenol->Cause_Water Cause_Base Base Too Strong Isomer->Cause_Base Sol_Optimize Increase Temp/Time Cause_Temp->Sol_Optimize Sol_SwitchLG Use 4-Fluoronitrobenzene Cause_LG->Sol_SwitchLG Sol_Dry Use Anhydrous Conditions Cause_Water->Sol_Dry Sol_MilderBase Use Milder Base (K₂CO₃) Cause_Base->Sol_MilderBase

Caption: Troubleshooting logic for common synthesis issues.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • Azepane (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate and anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Add azepane to the suspension and stir for 10-15 minutes at room temperature.

  • Add 4-fluoronitrobenzene to the reaction mixture.

  • Heat the mixture to 90-110°C and maintain this temperature, stirring vigorously.

  • Monitor the reaction's progress by TLC (thin-layer chromatography) or LC-MS until the 4-fluoronitrobenzene is consumed (typically 4-12 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

Technical Support Center: Purification of Crude 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1-(4-Nitrophenyl)azepane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via nucleophilic aromatic substitution (SNAr)?

A1: The primary impurities in crude this compound prepared by the SNAr reaction of a 4-nitrohalobenzene with azepane typically include:

  • Unreacted starting materials: Residual azepane and 4-nitrohalobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene).

  • Side-products: Small amounts of side-products may form depending on the specific reaction conditions.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a first-pass purification to remove the bulk of impurities, column chromatography on silica gel is highly effective. This technique separates compounds based on their polarity.

Q3: How can I achieve high purity (>99%) of this compound?

A3: To obtain high-purity material, a final recrystallization step after column chromatography is recommended. Recrystallization is excellent for removing trace impurities and obtaining a crystalline solid with high purity.

Q4: My purified this compound appears as a yellow or brownish solid. Is this normal, and how can I decolorize it?

A4: A slight yellow color can be common for nitro-aromatic compounds. However, a significant brownish discoloration may indicate the presence of impurities. Recrystallization is often effective at removing colored impurities. In some cases, a charcoal treatment during recrystallization can be employed to adsorb these impurities, though this may lead to some product loss.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
Compound does not move from the baseline (Rf = 0) The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol can be added to the eluent.[1]
Poor separation of the product from impurities The solvent system is not optimal for resolving the components.Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product and maximize the difference in Rf values (ΔRf) between the product and impurities.[1]
The compound streaks on the column The compound may be too polar for the solvent system, or the column may be overloaded.Ensure the compound is fully dissolved in a minimum amount of solvent before loading. Dry loading the sample onto silica gel can also improve resolution.[2] If streaking persists, consider using a more polar mobile phase.
The compound "crashes out" (precipitates) on the column The compound has poor solubility in the mobile phase.Load the sample in a solvent in which it is more soluble, and ensure the mobile phase is strong enough to keep it dissolved during elution. Dry loading is often the best approach in this scenario.[2]
Recrystallization
Problem Potential Cause Suggested Solution
The compound "oils out" instead of forming crystals The solute has melted before dissolving in the hot solvent, or the solution is supersaturated at a temperature above the compound's melting point. This can be common with nitro compounds.Select a solvent with a lower boiling point than the melting point of your compound. Using a larger volume of solvent can also help.[3]
No crystals form upon cooling The solution is not sufficiently saturated, or crystallization is slow to initiate.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.[3]
Low recovery of the purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. To check for product in the mother liquor, a small portion can be evaporated to see if more solid forms.[3]

Data Presentation

Table 1: Recommended Parameters for Column Chromatography
Parameter Recommendation Expected Purity
Stationary Phase Silica gel (230-400 mesh for flash chromatography)
Mobile Phase Gradient of Hexane:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20)95-98%
Loading Technique Dry loading is recommended for optimal separation.[2]
TLC Monitoring (Rf value) Aim for an Rf of ~0.3 for this compound in 85:15 Hexane:Ethyl Acetate.
Table 2: Suggested Solvents for Recrystallization
Solvent/Solvent System Expected Purity Notes
Ethanol>99%A good general-purpose solvent for moderately polar compounds.
Isopropanol>99%Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate / Hexane>99.5%A good solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a few drops of hot ethyl acetate.
Ethanol / Water>99%The addition of water as an anti-solvent can promote crystallization.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Analyze the crude this compound by TLC using a mobile phase of 85:15 Hexane:Ethyl Acetate to determine the separation profile. The product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack a column of appropriate size. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent system from Table 2.

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column TLC_Analysis TLC Analysis Column->TLC_Analysis Partially_Pure Partially Purified Product (95-98% Purity) Column->Partially_Pure Waste Impurities Column->Waste Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Partially_Pure->Recrystallization Pure_Product High-Purity Product (>99% Purity) Recrystallization->Pure_Product Recrystallization->Waste

Caption: A typical workflow for the purification of crude this compound.

TroubleshootingLogic Start Column Chromatography Issue No_Movement Compound at Baseline? Start->No_Movement Poor_Separation Poor Separation? No_Movement->Poor_Separation No Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Optimize_Solvent Re-optimize Solvent via TLC Poor_Separation->Optimize_Solvent Yes Dry_Load Consider Dry Loading Poor_Separation->Dry_Load No Success Successful Purification Increase_Polarity->Success Optimize_Solvent->Success Dry_Load->Success

Caption: A decision-making diagram for troubleshooting column chromatography issues.

References

Troubleshooting low yields in 1-(4-Nitrophenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-(4-Nitrophenyl)azepane, with a focus on addressing low reaction yields.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why is my yield of this compound unexpectedly low?

Answer: Low yields in the synthesis of this compound can stem from several factors related to the reaction conditions and reagents. The most common synthetic route is Nucleophilic Aromatic Substitution (SNAr)[1][2]. An alternative method is the Buchwald-Hartwig amination[3][4]. Here’s a breakdown of potential causes and troubleshooting steps for both methods:

For Nucleophilic Aromatic Substitution (SNAr):

  • Sub-optimal Reactants and Reagents:

    • Leaving Group: The nature of the leaving group on the 4-nitrophenyl ring is crucial. The reactivity order for aryl halides in SNAr reactions is F > Cl > Br > I[2]. Using 4-fluoronitrobenzene will result in a faster reaction and potentially higher yield compared to other halo-substituted nitrobenzenes.

    • Base Strength and Concentration: A base is essential to deprotonate the azepane, increasing its nucleophilicity[1]. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (Et₃N)[1]. If the base is too weak or used in insufficient amounts, the reaction will be slow and incomplete. Consider using a stronger base or increasing the molar equivalents.

    • Reagent Purity: Impurities in azepane, 4-nitrohalobenzene, or the solvent can interfere with the reaction. Ensure all reagents are pure and dry, as water can react with the base and hinder the reaction.

  • Inefficient Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base, making the anion more reactive[5].

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate[6]. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all. A systematic increase in temperature, while monitoring for side product formation, is recommended.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

For Buchwald-Hartwig Amination:

  • Catalyst System Issues:

    • Catalyst and Ligand Choice: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that requires a specific ligand[3][4]. The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical and substrate-dependent[7][8]. If you are experiencing low yields, consider screening different ligands.

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Catalyst poisoning by impurities in the starting materials or solvent can also occur[4].

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used[7]. Using a weaker base may result in low conversion.

Question 2: I am observing the formation of significant side products. What could they be and how can I minimize them?

Answer: Side product formation can be a significant contributor to low yields.

  • In SNAr Reactions:

    • Hydrolysis of the Aryl Halide: If water is present in the reaction mixture, the 4-nitrohalobenzene can be hydrolyzed to 4-nitrophenol, especially at high temperatures. Ensure all reagents and solvents are anhydrous.

    • Elimination Reactions: While less common for this specific reaction, under very strong basic conditions and high temperatures, elimination reactions can occur.

    • Multiple Aminations: Although azepane is a secondary amine, further reactions are generally not an issue in this specific synthesis.

  • In Buchwald-Hartwig Amination:

    • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to nitrobenzene. This can be influenced by the choice of ligand and reaction conditions.

    • Homocoupling: Homocoupling of the aryl halide can also occur. Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this.

To minimize side products, it is crucial to optimize the reaction conditions as described above and to monitor the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most effective and commonly used method is the nucleophilic aromatic substitution (SNAr) reaction between azepane and a 4-nitrohalobenzene (like 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base[1].

Q2: What is the role of the nitro group in the synthesis?

A2: The nitro group is a strong electron-withdrawing group. Its presence in the para position to the leaving group activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance[1][2].

Q3: Can I use a different amine instead of azepane?

A3: Yes, the SNAr and Buchwald-Hartwig reactions are versatile and can be used with other cyclic or acyclic secondary amines. However, the reactivity and optimal reaction conditions may vary depending on the nucleophilicity and steric hindrance of the amine.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

Table 1: Influence of Key Parameters on the Yield of this compound via SNAr

ParameterOptionsEffect on YieldRationale
Leaving Group (on Nitrobenzene) F, Cl, Br, IF > Cl > Br > IThe high electronegativity of fluorine makes the ipso-carbon more electrophilic and stabilizes the transition state, leading to a faster reaction rate in SNAr[2].
Base K₂CO₃, Cs₂CO₃, Et₃N, NaHStronger, non-nucleophilic bases generally improve yield.A stronger base more effectively deprotonates azepane, increasing the concentration of the active nucleophile[1].
Solvent DMF, DMSO, NMP, THF, ToluenePolar aprotic solvents (DMF, DMSO, NMP) are preferred.These solvents stabilize the intermediate Meisenheimer complex and increase the reactivity of the anionic nucleophile[5].
Temperature Room Temp to >100 °CHigher temperatures generally increase the reaction rate and yield.Provides the necessary activation energy for the reaction. However, excessively high temperatures can lead to side reactions[6].

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent), azepane (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk flask.

  • Reagent Addition: Add 4-chloronitrobenzene (1 equivalent) and azepane (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_method Which synthesis method was used? start->check_method snar Nucleophilic Aromatic Substitution (SNAr) check_method->snar SNAr bh Buchwald-Hartwig Amination check_method->bh Buchwald-Hartwig snar_issues Potential SNAr Issues snar->snar_issues bh_issues Potential Buchwald-Hartwig Issues bh->bh_issues leaving_group Check Leaving Group (F > Cl > Br > I) snar_issues->leaving_group base Evaluate Base (Strength & Equivalents) snar_issues->base conditions Optimize Conditions (Solvent, Temp, Time) snar_issues->conditions reagent_purity Verify Reagent Purity (Anhydrous) snar_issues->reagent_purity catalyst Check Catalyst System (Pd source, Ligand) bh_issues->catalyst inert_atm Ensure Inert Atmosphere bh_issues->inert_atm bh_base Verify Base Strength (e.g., NaOtBu) bh_issues->bh_base

References

Preventing di-substitution in the synthesis of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)azepane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on preventing di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the main challenges?

A1: The principal and most effective method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting azepane with an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. The strong electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic attack by azepane.

The primary challenge in this synthesis is the potential for di-substitution , where a second molecule of the aryl halide reacts with the newly formed this compound. This occurs because the product, a secondary amine, can act as a nucleophile itself. Other potential issues include incomplete reactions and low yields.

Q2: How can I prevent or minimize the formation of the di-substituted byproduct in the SNAr reaction?

A2: Preventing di-substitution requires careful control of the reaction conditions. Here are several strategies:

  • Stoichiometry Control: Using a slight excess of the azepane nucleophile relative to the 4-nitroaryl halide can favor the formation of the mono-substituted product. A common starting point is a 1.1 to 1.5 molar excess of azepane.

  • Slow Addition of the Aryl Halide: Adding the 4-nitroaryl halide slowly to the reaction mixture containing azepane helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the product reacting further.

  • Lower Reaction Temperature: Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate can increase selectivity for mono-substitution. Temperatures in the range of 80-120°C are generally effective, with lower temperatures often favoring mono-substitution.[1]

  • Choice of Base: The choice of base can influence the selectivity. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred over organic amine bases such as triethylamine (Et₃N). K₂CO₃ is less soluble in many organic solvents, which can help to moderate the reactivity and reduce the formation of byproducts.

Q3: Are there alternative synthetic methods to avoid di-substitution?

A3: Yes, several alternative methods can provide better control over mono-substitution:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be highly selective for mono-arylation of amines. It often provides higher yields and proceeds under milder conditions than traditional SNAr reactions.

  • Reductive Amination: This two-step, one-pot process involves the condensation of 4-nitrobenzaldehyde with azepane to form an imine, which is then reduced in situ to the desired secondary amine. This method inherently avoids di-substitution as the aldehyde can only react once with the amine.

  • Boc-Protection Strategy: Azepane can be protected with a tert-butoxycarbonyl (Boc) group to form a carbamate. This protected intermediate is then reacted with the 4-nitroaryl halide. The Boc-protected product is then deprotected under acidic conditions to yield the desired mono-substituted product. This multi-step approach is often very effective at preventing di-substitution.

Q4: How can I monitor the progress of my reaction and identify the products?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow you to track the consumption of starting materials and the formation of the desired product and any byproducts. For product identification and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High level of di-substituted byproduct observed by TLC/HPLC/NMR. 1. Stoichiometry of reactants is not optimal. 2. Reaction temperature is too high. 3. Aryl halide was added too quickly. 4. Inappropriate base was used.1. Increase the molar excess of azepane to 1.5-2.0 equivalents. 2. Lower the reaction temperature in 10°C increments. 3. Add the aryl halide dropwise over a longer period. 4. Switch to a milder, less soluble base like K₂CO₃. 5. Consider using the Boc-protection strategy or an alternative synthetic route like reductive amination.
Low or no product formation (incomplete reaction). 1. Insufficient reaction temperature or time. 2. Inactive catalyst (for Buchwald-Hartwig). 3. Poor quality of reagents or solvents. 4. Ineffective base.1. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC/HPLC. 2. Ensure the palladium catalyst and ligand are handled under an inert atmosphere. Use a fresh batch of catalyst. 3. Use freshly distilled or anhydrous solvents and high-purity reagents. 4. Use a stronger base if necessary, but be mindful of the potential for increased di-substitution.
Difficulty in purifying the product from starting materials or byproducts. 1. Similar polarity of the product and impurities. 2. The di-substituted product is difficult to separate from the mono-substituted product.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. If separation by chromatography is challenging, consider converting the desired product to a salt (e.g., hydrochloride) to facilitate purification by crystallization. 3. For the Boc-protection strategy, ensure complete deprotection before purification.
Unexpected side products are observed. 1. Decomposition of starting materials or product at high temperatures. 2. The solvent is reacting with the reagents.1. Lower the reaction temperature. 2. Choose a more inert solvent for the reaction.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1.1 mmol) and potassium carbonate (1.5 mmol) in an appropriate solvent (e.g., DMF, DMSO, or acetonitrile; 10 mL).

  • Heat the mixture to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of 4-fluoronitrobenzene (1.0 mmol) in the same solvent (5 mL) to the reaction mixture over 1 hour.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination
  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and azepane (1.1 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (15 mL).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 mmol), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • To a Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL), 4-chloronitrobenzene (1.0 mmol), and azepane (1.2 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Boc-Protection and Deprotection Strategy

Protection:

  • Dissolve azepane (1.0 mmol) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and a base like sodium bicarbonate (2.0 mmol).

  • Stir at room temperature for 12-24 hours.

  • Extract the Boc-protected azepane with an organic solvent, dry, and concentrate to use in the SNAr reaction as described in Protocol 1.

Deprotection:

  • Dissolve the Boc-protected this compound in a solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. Neutralize with a base and extract the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr

Leaving GroupSolventBaseTemperature (°C)Reported Yield (%)
FDMSOEt₃N9085
ClDMFK₂CO₃11078
BrDMFK₂CO₃12072
Data is illustrative and based on typical SNAr reactions.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (ortho to NO₂)8.0 - 8.2~125
Aromatic CH (ortho to N)6.8 - 7.0~112
Azepane CH₂ (adjacent to N)3.4 - 3.6~52
Azepane CH₂1.5 - 1.926-28
Aromatic C-NO₂-~147
Aromatic C-N-~152
Predicted values based on analogous structures.[1]

Visualizations

SNAr_DiSubstitution Azepane Azepane MonoSub This compound (Desired Product) Azepane->MonoSub + ArylHalide - HX ArylHalide 4-Fluoronitrobenzene ArylHalide->MonoSub DiSub Di-substituted Byproduct (Undesired) Base Base MonoSub->DiSub + ArylHalide - HX Salt Base-HX

Caption: Reaction scheme illustrating the formation of both the desired mono-substituted product and the undesired di-substituted byproduct in the SNAr synthesis.

Troubleshooting_Logic Start Di-substitution Observed? Stoichiometry Adjust Stoichiometry (Excess Azepane) Start->Stoichiometry Yes End Mono-substitution Favored Start->End No Temp Lower Temperature Stoichiometry->Temp Addition Slow Aryl Halide Addition Temp->Addition Base Change Base (e.g., to K2CO3) Addition->Base Protect Use Boc-Protection Strategy Base->Protect Still an issue? Alternative Switch to Alternative Synthesis (Reductive Amination or Buchwald-Hartwig) Base->Alternative Or Protect->End Alternative->End

Caption: A logical workflow for troubleshooting and preventing di-substitution in the synthesis of this compound.

References

Improving the selectivity of reactions involving 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving 1-(4-nitrophenyl)azepane. The following sections detail experimental protocols, address common issues, and offer data-driven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key factors for high selectivity?

A1: The primary and most effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This involves reacting azepane (hexamethyleneimine) with an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene. The nitro group in the para position is crucial as it activates the aromatic ring for nucleophilic attack. Key factors for achieving high selectivity and yield include the choice of leaving group, solvent, base, and reaction temperature. Fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[2]

Q2: I am observing significant side product formation during the SNAr synthesis. What are the likely impurities and how can I minimize them?

A2: Common side products in the SNAr synthesis of this compound include di-arylated azepane and the hydrolysis product of the starting aryl halide (e.g., 4-nitrophenol). Di-substitution can occur if the product, this compound, acts as a nucleophile and reacts with another molecule of the aryl halide. Hydrolysis can be an issue if there is water in the reaction mixture, especially at elevated temperatures. To minimize these side products, it is crucial to use an appropriate stoichiometry of reactants, ensure anhydrous reaction conditions, and optimize the reaction time and temperature. Using a slight excess of the azepane can help to consume the aryl halide and reduce the chance of di-arylation.

Q3: How can I selectively reduce the nitro group of this compound to the corresponding aniline without affecting other functional groups?

A3: Selective reduction of the nitro group to an amine is a common and critical transformation. Catalytic transfer hydrogenation is a highly effective and selective method. This technique often employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate or sodium borohydride in a protic solvent such as ethanol or methanol. This method is generally mild and avoids the need for high-pressure hydrogenation gas, making it suitable for laboratories. It typically shows high chemoselectivity for the nitro group reduction without affecting the azepane ring or other sensitive functional groups that might be present on a more complex derivative.

Q4: Can the azepane ring of this compound be functionalized? What are the challenges?

A4: Yes, the azepane ring can be functionalized, although this is less common than the reduction of the nitro group. The nitrogen atom of the azepane ring is a potential site for oxidation to an N-oxide using oxidizing agents like hydrogen peroxide.[1] Additionally, α-functionalization of the saturated N-alkyl piperidine ring has been reported, and similar chemistry could potentially be applied to the azepane ring, though this may require specific directing groups and reaction conditions to achieve selectivity. A key challenge is controlling the regioselectivity of the functionalization on the seven-membered ring. Ring-opening of the azepane ring is also a possibility under certain conditions, particularly with strong reagents or catalysts.[3][4]

Troubleshooting Guides

Synthesis of this compound via SNAr Reaction

Issue: Low Yield or Incomplete Reaction

Potential CauseTroubleshooting Steps
Insufficiently Activated Aryl Halide Ensure a strong electron-withdrawing group (like the nitro group) is present ortho or para to the leaving group.
Poor Leaving Group The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I. If using a chloro- or bromo- derivative, consider switching to 4-fluoronitrobenzene for a faster reaction.[2]
Weak Nucleophile The nucleophilicity of azepane can be increased by using a suitable base to deprotonate it. Ensure the base is strong enough to generate the azepanide anion.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.[5]
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature, monitoring for product formation and potential decomposition.[6]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.

Issue: Formation of Side Products

Potential CauseTroubleshooting Steps
Di-arylation Use a slight excess (1.1-1.2 equivalents) of azepane to ensure the complete consumption of the aryl halide. Add the aryl halide slowly to the reaction mixture containing azepane and the base.
Hydrolysis of Aryl Halide Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Reaction with Solvent If using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent may compete with the azepane. Switch to a non-nucleophilic polar aprotic solvent.[2]
Selective Reduction of the Nitro Group

Issue: Incomplete Reduction or Formation of Intermediates

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the Pd/C catalyst is of good quality and has been stored properly. Use a fresh batch of catalyst if necessary.
Insufficient Hydrogen Donor Use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).
Low Reaction Temperature While often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be required for some substrates to drive the reaction to completion.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

Issue: Reduction of Other Functional Groups (Low Selectivity)

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions Catalytic transfer hydrogenation is generally selective. If other groups are being reduced, consider lowering the temperature or reducing the amount of catalyst.
Inappropriate Catalyst For substrates with particularly sensitive functional groups, other catalytic systems like NiCl₂/NaBH₄ or SnCl₂/HCl can be considered as they may offer different selectivity profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr Reaction

Materials:

  • 4-Fluoronitrobenzene

  • Azepane (Hexamethyleneimine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask.

  • Add azepane (1.2 equivalents) to the suspension.

  • Slowly add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Selective Catalytic Transfer Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add ammonium formate (3-5 equivalents) to the solution.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(4-aminophenyl)azepane.

Data Presentation

Table 1: Effect of Base and Solvent on the SNAr Synthesis of this compound

EntryAryl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-FluoronitrobenzeneK₂CO₃ (1.5)DMF9018~95
24-FluoronitrobenzeneCs₂CO₃ (1.5)DMF9012~98
34-FluoronitrobenzeneK₂CO₃ (1.5)DMSO9016~96
44-ChloronitrobenzeneK₂CO₃ (1.5)DMF12024~85
54-ChloronitrobenzeneK₂CO₃ (1.5)NMP12020~88

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Azepane and Base in Anhydrous Solvent B Add 4-Nitroaryl Halide A->B C Heat to Reaction Temperature B->C D Stir at Temperature C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Quench with Water F->G Yes H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the SNAr synthesis of this compound.

Troubleshooting_SNAr Start Low Yield in SNAr Reaction Q1 Is the Aryl Halide Activated? Start->Q1 A1_Yes Check Leaving Group (F > Cl) Q1->A1_Yes Yes A1_No Use Aryl Halide with o/p EWG Q1->A1_No No Q2 Is the Base Strong Enough? A1_Yes->Q2 A2_Yes Optimize Solvent (Polar Aprotic) Q2->A2_Yes Yes A2_No Use a Stronger Base (e.g., Cs2CO3) Q2->A2_No No Q3 Is the Temperature Optimal? A2_Yes->Q3 A3_Yes Increase Reaction Time Q3->A3_Yes Yes A3_No Increase Temperature Incrementally Q3->A3_No No

Caption: Troubleshooting guide for low yield in the SNAr synthesis.

Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Hydrogen Donor A->B C Add Pd/C Catalyst B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Filter through Celite F->G Yes H Concentrate Filtrate G->H I Aqueous Workup H->I J Dry and Concentrate I->J

Caption: Experimental workflow for the selective reduction of the nitro group.

References

Managing reaction temperature for optimal 1-(4-Nitrophenyl)azepane yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrophenyl)azepane. Our focus is on managing reaction temperature to optimize yield and minimize impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr).

Issue 1: Low or No Yield of this compound

  • Question: I am not getting the expected yield of this compound. What are the likely causes related to reaction temperature?

  • Answer: Low or no yield in this SNAr reaction is frequently linked to improper temperature management. The reaction requires a significant activation energy, and therefore, elevated temperatures are typically necessary.[1] If the temperature is too low, the reaction rate will be exceedingly slow, leading to poor conversion of starting materials within a practical timeframe. Conversely, excessively high temperatures can lead to degradation of the product and starting materials, as well as the formation of unwanted side products. It is crucial to find the optimal temperature that balances reaction rate and product stability.

Issue 2: Formation of Side Products

  • Question: My final product is impure, showing significant side products. How can I minimize these by adjusting the temperature?

  • Answer: The formation of side products is a common issue when the reaction temperature is not optimized. At excessively high temperatures, side reactions such as polymerization of the starting materials or decomposition of the desired product can occur. Additionally, if other nucleophilic sites are present in the reaction mixture, higher temperatures can lead to a loss of selectivity. It is recommended to carefully control the reaction temperature and monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that favors the formation of the desired product while minimizing side reactions.[2]

Issue 3: Incomplete Reaction

  • Question: My reaction seems to stall and does not go to completion, even after an extended period. Could the temperature be the issue?

  • Answer: Yes, an incomplete reaction is a strong indicator that the reaction temperature is too low. The nucleophilic aromatic substitution to form this compound requires sufficient thermal energy to overcome the activation barrier of the addition-elimination mechanism. If the temperature is inadequate, the rate of reaction will be very slow, and the reaction may not reach completion within a reasonable time. Gradually increasing the temperature in increments while monitoring the reaction progress can help determine the minimum temperature required for a complete and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the synthesis of this compound via SNAr is typically in the range of 90°C to 120°C.[3] The ideal temperature is dependent on the specific leaving group on the nitroaromatic ring, the solvent, and the base used. For instance, reactions with 1-fluoro-4-nitrobenzene may proceed efficiently at lower temperatures compared to those with 1-chloro-4-nitrobenzene due to the higher electronegativity of fluorine, which activates the ring for nucleophilic attack.[4]

Q2: How does the choice of leaving group affect the required reaction temperature?

A2: The nature of the leaving group significantly influences the required reaction temperature. For nucleophilic aromatic substitution, the reactivity order of halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the carbon-halogen bond and activates the ring. Consequently, reactions with a fluoride leaving group can often be conducted at lower temperatures than those with chloride or bromide.[4]

Q3: Can the reaction be performed at room temperature?

A3: While some highly activated SNAr reactions can proceed at room temperature, the synthesis of this compound typically requires heating to achieve a reasonable reaction rate and yield.[1] Without elevated temperatures, the reaction is often impractically slow.

Q4: What are the consequences of exceeding the optimal reaction temperature?

A4: Exceeding the optimal reaction temperature can lead to several undesirable outcomes, including:

  • Decomposition: The starting materials, product, or solvent may begin to decompose, leading to a lower yield and a complex mixture of impurities.

  • Side Reactions: Increased thermal energy can promote unwanted side reactions, reducing the selectivity of the desired transformation.

  • Safety Hazards: Overheating a reaction can lead to a dangerous increase in pressure, especially in a sealed system.

Q5: How can I accurately monitor and control the reaction temperature?

A5: Accurate temperature control is critical for reproducibility and optimal results. It is recommended to use a reliable heating mantle or oil bath with a thermocouple or thermometer placed directly in the reaction mixture (if feasible) or in the heating medium as close to the reaction vessel as possible. Regular monitoring of the temperature throughout the reaction is essential.

Data Presentation

The following table summarizes the impact of different reaction parameters, including temperature, on the yield of this compound.

Leaving Group (on 4-Nitrobenzene)SolventBaseTemperature (°C)Yield (%)Reference
FDMSOEt₃N9085[3]
ClDMFK₂CO₃11078[3]
BrDMFK₂CO₃12072[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 1-fluoro-4-nitrobenzene and azepane.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Azepane

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Dissolve the starting material in an appropriate volume of DMSO or DMF.

  • Add azepane (1.1 - 1.2 eq) to the solution.

  • Add the base, either triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C for 1-fluoro-4-nitrobenzene in DMSO with Et₃N) and stir.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

SNAr_Mechanism reagents 4-Nitrohalobenzene + Azepane meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow start Low Yield of This compound check_temp Is Reaction Temperature within 90-120°C? start->check_temp temp_low Increase Temperature in Increments check_temp->temp_low No (Too Low) temp_high Decrease Temperature check_temp->temp_high No (Too High) check_base Is an Appropriate Base (e.g., K₂CO₃, Et₃N) Used? check_temp->check_base Yes temp_low->check_base temp_high->check_base add_base Ensure Stoichiometry of Base is Correct check_base->add_base No check_solvent Is an Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) Used? check_base->check_solvent Yes add_base->check_solvent change_solvent Consider Solvent Optimization check_solvent->change_solvent No success Optimal Yield Achieved check_solvent->success Yes change_solvent->success

Caption: Troubleshooting Workflow for Low Yield.

References

Choice of base and solvent for 1-(4-Nitrophenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-nitrophenyl)azepane, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, involving the reaction of azepane with an electron-deficient aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the azepane.[1]

  • Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction that uses a palladium catalyst with a phosphine ligand to form the C-N bond between azepane and a 4-nitroaryl halide (or triflate). This method is particularly useful for less reactive aryl halides.

Q2: Which aryl halide is the best choice for the SNAr synthesis of this compound?

A2: For SNAr reactions, the reactivity of the leaving group follows the order F > Cl > Br > I. Therefore, 4-fluoronitrobenzene is the most reactive and generally preferred substrate for this synthesis. The strong electron-withdrawing nature of the nitro group at the para position is crucial for activating the aryl ring for nucleophilic attack.

Q3: What is the role of the base in the synthesis of this compound?

A3: The role of the base depends on the chosen synthetic route:

  • In SNAr reactions, a base is used to deprotonate the azepane, increasing its nucleophilicity. However, since azepane itself is a base, the reaction can sometimes proceed without an additional base, although it may be slower. Common bases used include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • In Buchwald-Hartwig amination, a strong, non-nucleophilic base is crucial for the catalytic cycle. It is required for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no yield of this compound.

Possible Cause Suggested Solution
Insufficient activation of the aryl halide. Ensure that the nitro group is in the ortho or para position to the leaving group. A meta-nitro group will not sufficiently activate the ring for SNAr.
Poor leaving group. If using 4-chloronitrobenzene, consider switching to the more reactive 4-fluoronitrobenzene.
Low reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature, for example, to 80-120 °C.
Inappropriate solvent. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction.
Insufficient reaction time. Monitor the reaction progress using TLC or LC-MS and allow it to proceed to completion.
Protonated azepane. If an acidic impurity is present, it can protonate the azepane, reducing its nucleophilicity. The addition of a non-nucleophilic base like K₂CO₃ can be beneficial.

Problem: Formation of side products.

Possible Cause Suggested Solution
Reaction with solvent. In some cases, the nucleophile can react with the solvent (e.g., DMF). Ensure the use of a dry, high-purity solvent.
Di-arylation or other side reactions. This is less common with secondary amines like azepane but can occur under harsh conditions. Optimize the stoichiometry of the reactants and consider milder reaction conditions.
Buchwald-Hartwig Amination

Problem: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive catalyst. Ensure that the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-formed catalysts or appropriate ligands can help. The catalyst can also be poisoned by impurities.
Inappropriate ligand. The choice of phosphine ligand is critical. For N-arylation of cyclic amines, bulky, electron-rich ligands such as XPhos or BrettPhos are often effective. Screen different ligands to find the optimal one for your system.
Incorrect base. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the substrate or catalyst. NaOtBu is a common choice, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be better.
Solvent effects. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and deoxygenated.
Low reaction temperature. Buchwald-Hartwig reactions typically require heating (80-110 °C) to proceed efficiently.

Problem: Formation of side products.

Possible Cause Suggested Solution
Hydrodehalogenation of the aryl halide. This side reaction can occur, leading to the formation of nitrobenzene. This can be minimized by optimizing the ligand, base, and reaction conditions.
Formation of biaryl or other coupling byproducts. These can arise from side reactions in the catalytic cycle. Screening of ligands and reaction conditions is the best approach to minimize these.
Decomposition of the starting material or product. The nitro group can be sensitive to certain reaction conditions. If decomposition is observed, consider using a milder base or lower reaction temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for the N-Arylation of Secondary Cyclic Amines with Activated Aryl Halides (SNAr)

EntryAmineAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Piperidine4-FluoronitrobenzeneK₂CO₃DMSO100295
2Pyrrolidine4-FluoronitrobenzeneEt₃NAcetonitrile80492
3Azepane4-ChloronitrobenzeneK₂CO₃DMF12012Moderate
4Morpholine4-FluoronitrobenzeneNoneNeat100688

Note: Data is compiled from various sources for illustrative purposes, as a direct comparative study for this compound with varied conditions was not available in the literature search. Yields are highly substrate-dependent.

Table 2: Comparison of Reaction Conditions for the Buchwald-Hartwig N-Arylation of Secondary Cyclic Amines

EntryAmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001695
2Piperidine4-BromobenzonitrilePd(OAc)₂ / BrettPhosCs₂CO₃Dioxane1102491
3Azepane4-BromoanisolePd(OAc)₂ / P(tBu)₃K₃PO₄Toluene1001885
4Indoline4-Chloro-3-nitrotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1002093

Note: Data is compiled from various sources for illustrative purposes, as a direct comparative study for this compound with varied conditions was not available in the literature search. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Fluoronitrobenzene

  • Azepane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), azepane (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-fluoronitrobenzene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Chloronitrobenzene

  • Azepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add 4-chloronitrobenzene (1.0 eq) and azepane (1.2 eq) to the Schlenk tube under the inert atmosphere.

  • Add anhydrous and deoxygenated toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 4-chloronitrobenzene.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Azepane - Base/Catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product This compound troubleshooting_workflow start Low/No Product Yield check_reagents Are reagents pure & dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and restart. check_reagents->purify_reagents No check_catalyst Is the catalyst system (for Buchwald-Hartwig) active? check_conditions->check_catalyst Yes optimize_conditions Optimize: - Temperature - Solvent - Base - Reaction Time check_conditions->optimize_conditions No analyze_side_products Analyze side products to identify issue. check_catalyst->analyze_side_products Yes optimize_catalyst Optimize: - Ligand - Catalyst Loading - Pre-catalyst check_catalyst->optimize_catalyst No

References

Overcoming challenges in the reduction of the nitro group of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of the nitro group of 1-(4-Nitrophenyl)azepane to yield 1-(4-Aminophenyl)azepane.

Troubleshooting Guides

This section addresses common challenges encountered during the reduction of this compound.

Issue 1: Low or No Yield of 1-(4-Aminophenyl)azepane

  • Question: My reaction shows a low yield or no formation of the desired amino product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield can stem from several factors:

    • Inactive Catalyst/Reagent: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated. Ensure the catalyst is fresh or properly activated. For metal/acid reductions (e.g., Fe/HCl, SnCl₂), the metal may be oxidized or of insufficient quality.[1][2]

    • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is correct. For instance, with SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often necessary.[2]

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagent. Consider using a co-solvent or a different solvent system. Protic solvents like ethanol are commonly employed.[2]

    • Suboptimal Temperature: Some reduction reactions require heating to proceed to completion.[2] If the reaction is sluggish at room temperature, consider carefully increasing the temperature while monitoring for side reactions.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Issue 2: Incomplete Conversion of the Starting Material

  • Question: My analysis shows a significant amount of unreacted this compound remaining. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

    • Increase Reagent/Catalyst Loading: The amount of reducing agent or catalyst may be insufficient. Incrementally increase the loading and monitor the effect on the reaction.

    • Extend Reaction Time: As a first step, simply extending the reaction time may be sufficient to consume the remaining starting material.

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions.

    • Improve Agitation: In heterogeneous reactions (e.g., with solid catalysts or metals), efficient stirring is crucial to ensure proper mixing and contact between reactants.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate or peaks in my LCMS corresponding to side products. What are these impurities and how can I avoid them?

  • Answer: The reduction of nitroarenes can proceed through several intermediates, which can sometimes be isolated as byproducts or lead to other impurities.[3][4]

    • Intermediates: The reduction proceeds stepwise from the nitro group to nitroso, then hydroxylamine, and finally the amine.[3][5][6] If the reduction is not complete, these intermediates may be present.

    • Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides like LiAlH₄, the nitroso intermediate can react with the final aniline product to form azo or azoxy compounds.[3][7] Using reagents like Fe, Sn, or Zn in acidic media, or catalytic hydrogenation, typically minimizes the formation of these byproducts.[8]

    • Hydroxylamine Formation: In some cases, the reduction may stop at the hydroxylamine stage.[9] To push the reaction to the desired amine, ensure sufficient reducing agent and optimal reaction conditions are used.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure 1-(4-Aminophenyl)azepane from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the nature of the product and the reagents used.

    • Removal of Metal Salts: In metal-mediated reductions (e.g., Fe, SnCl₂), the resulting metal salts can complicate work-up. For iron reductions, after completion, the mixture is often filtered through celite to remove iron residues.[10] For tin-based reductions, the workup can be cumbersome due to the formation of tin oxides.[11][12] A strongly basic workup is often required to dissolve these salts and liberate the free amine.[12]

    • Acid-Base Extraction: The product, 1-(4-Aminophenyl)azepane, is basic. An acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

    • Column Chromatography: If other purification methods fail, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the reduction of the nitro group in this compound?

A1: The "best" method depends on the scale of the reaction, available equipment, and the presence of other functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C or H₂/Raney Ni): This is often a clean and high-yielding method.[13] However, it requires specialized hydrogenation equipment and the catalyst can be sensitive to poisoning. It may also reduce other functional groups.[7]

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method.[7][14][15] It is generally chemoselective for the nitro group.[16]

  • Tin(II) Chloride (SnCl₂): This is a mild and often highly chemoselective method, useful when other sensitive functional groups are present.[7][11] However, the workup can be challenging due to the formation of tin salts.[11][12]

Q2: Can I selectively reduce the nitro group in the presence of other reducible functional groups?

A2: Yes, chemoselective reduction is possible. Metal-mediated reductions like Fe/HCl or SnCl₂ are known for their good chemoselectivity and will typically not reduce groups like esters, amides, or nitriles.[2][14] While standard catalytic hydrogenation with Pd/C can reduce other functionalities, modifying the catalyst (e.g., using a poisoned catalyst like Lindlar's catalyst) or using transfer hydrogenation can sometimes achieve selectivity.[17]

Q3: How do I monitor the progress of the reaction?

A3: The most common methods are:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The product, being an amine, will have a different Rf value than the starting nitro compound.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This provides more definitive information, showing the mass of the starting material and the product, confirming the conversion.

Q4: What are the safety precautions I should take during this reduction?

A4:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood with proper grounding of equipment.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Add reagents slowly and with adequate cooling. Handle strong acids with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney Ni>90[2]High yield, clean reaction.Requires specialized equipment, catalyst can be poisoned, may reduce other functional groups.[1][7]
Iron ReductionFe, HCl/AcOH/NH₄Cl80-95[14]Inexpensive, robust, good chemoselectivity.[16]Can be exothermic, workup involves filtering off large amounts of iron salts.[10]
Tin(II) Chloride ReductionSnCl₂·2H₂O, HCl/EtOH70-90Mild, highly chemoselective.[7][11]Stoichiometric amounts of tin are required, workup can be difficult.[11][12]
Zinc ReductionZn, HCl/AcOH70-90Mild conditions, good functional group tolerance.[1]Similar workup challenges to other metal/acid reductions.

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[10]

  • Heat the reaction mixture to reflux and monitor by TLC or LCMS. The reaction is often vigorous initially.[10]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts.[10]

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.[10]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by acid-base extraction or column chromatography.

Protocol 2: Reduction using Tin(II) Chloride

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LCMS.

  • Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.

  • Basify the mixture to a high pH (e.g., pH > 10) with a strong base (e.g., NaOH) to dissolve the tin salts and precipitate tin hydroxides. This step can be highly exothermic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Protocol 3: Catalytic Hydrogenation

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol% Pd) or Raney Nickel.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically from a balloon or at a set pressure in a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, LCMS, or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add reducing agent (e.g., Fe/NH4Cl, SnCl2, or Pd/C) dissolve->add_reagent react Stir/Heat under appropriate conditions add_reagent->react monitor Monitor progress (TLC/LCMS) react->monitor quench Quench reaction (if necessary) monitor->quench filter Filter to remove solid residues quench->filter extract Liquid-liquid extraction filter->extract dry Dry and concentrate organic phase extract->dry purify Further purification (e.g., chromatography) dry->purify product Isolated 1-(4-Aminophenyl)azepane purify->product

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_guide cluster_yield Low/No Yield cluster_conversion Incomplete Conversion cluster_side_products Side Products Formed cluster_purification Purification Issues start Problem Encountered inactive_reagent Inactive catalyst/reagent? start->inactive_reagent increase_reagent Increase reagent/catalyst? start->increase_reagent check_intermediates Check for intermediates (nitroso, hydroxylamine)? start->check_intermediates remove_salts Difficulty removing metal salts? start->remove_salts insufficient_reagent Insufficient reducing agent? solubility Poor solubility? conditions Suboptimal T°/time? extend_time Extend reaction time? increase_temp Increase temperature? check_azo Check for azo/azoxy byproducts? acid_base Tried acid-base extraction? chromatography Consider column chromatography?

Caption: Troubleshooting flowchart for the reduction of this compound.

References

Technical Support Center: Characterization of Impurities in 1-(4-Nitrophenyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Nitrophenyl)azepane. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and impurity characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities observed in the synthesis of this compound via nucleophilic aromatic substitution (SNAr)?

A1: The synthesis of this compound, typically through the reaction of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with azepane, can lead to several common impurities. These include:

  • Unreacted Starting Materials: Residual 4-halonitrobenzene and azepane are frequently observed.

  • Hydrolysis Byproduct: Formation of 4-nitrophenol can occur if water is present in the reaction mixture, leading to the hydrolysis of the starting 4-halonitrobenzene.

  • Solvent-Related Byproducts: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with azepane, resulting in the formation of alkoxy-substituted byproducts such as 4-methoxynitrobenzene or 4-ethoxynitrobenzene.

  • Di-nitrophenylated Azepane Analogs: While less common with a para-nitro substituent, side reactions can potentially lead to more complex structures, especially if the starting materials are not pure.

Q2: My reaction is showing incomplete conversion, with significant amounts of starting material remaining. What are the likely causes and how can I improve the yield?

A2: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Base Strength and Stoichiometry: The base (e.g., K₂CO₃, Et₃N) is crucial for deprotonating the azepane, thereby activating it as a nucleophile. Ensure at least one equivalent of base is used. A stronger base might be necessary, but be mindful of potential side reactions.

  • Solvent Polarity: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the intermediate Meisenheimer complex. If using a less polar solvent, the reaction rate may be significantly slower.

  • Purity of Reactants: Impurities in the starting materials, especially water in the azepane or solvent, can consume reagents and hinder the reaction. Ensure all reactants and solvents are appropriately dried.

Q3: I have identified 4-nitrophenol as a major impurity in my product. How can I prevent its formation?

A3: The presence of 4-nitrophenol suggests hydrolysis of the 4-halonitrobenzene starting material. To mitigate this:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the azepane and base are free of water.

  • Choice of Base: Use a non-hydroxide base, such as potassium carbonate or triethylamine, to avoid introducing a source of hydroxide ions.

Q4: My final product is contaminated with an unknown impurity with a similar polarity to the desired product, making purification by column chromatography difficult. What steps can I take to identify and remove it?

A4: Co-eluting impurities present a significant purification challenge. A systematic approach is required:

  • Characterization: Isolate a small fraction enriched with the impurity for characterization by LC-MS and NMR. The mass spectrum will provide the molecular weight, and NMR will give structural information, helping to identify the impurity.

  • Alternative Purification Techniques: If standard column chromatography is ineffective, consider other techniques such as preparative HPLC, crystallization, or salt formation followed by recrystallization if the impurity's properties allow for it.

  • Reaction Optimization: Once the impurity is identified, revisit the reaction conditions to minimize its formation. For example, if it is a solvent-adduct, changing the solvent is the logical step.

Data Presentation: Impurity Profile

The following table summarizes a representative impurity profile for a typical synthesis of this compound, as determined by HPLC analysis.

CompoundRetention Time (min)Area %Identification Method
4-Nitrophenol3.51.2LC-MS, 1H NMR
Azepane2.10.5GC-MS (derivatized)
4-Fluoronitrobenzene5.20.8GC-MS
This compound 7.8 97.3 LC-MS, 1H NMR, 13C NMR
4-Methoxynitrobenzene6.50.2LC-MS, 1H NMR

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For non-volatile amines like azepane, derivatization (e.g., with a silylating agent) may be necessary.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To identify characteristic proton signals of the product and impurities. For this compound, expect signals for the aromatic protons and the aliphatic protons of the azepane ring.

    • ¹³C NMR: To confirm the carbon framework of the product and identify carbon signals of impurities.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign the structure of unknown impurities.

Visualizations

Synthesis_Pathway 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction SNAr 4-Fluoronitrobenzene->Reaction Azepane Azepane Azepane->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via SNAr.

Impurity_Formation 4-Fluoronitrobenzene 4-Fluoronitrobenzene Hydrolysis Hydrolysis 4-Fluoronitrobenzene->Hydrolysis H2O Water (impurity) H2O->Hydrolysis 4-Nitrophenol 4-Nitrophenol (Impurity) Hydrolysis->4-Nitrophenol

Caption: Formation of 4-nitrophenol impurity via hydrolysis.

Analytical_Workflow Crude_Product Crude Product HPLC_Screening HPLC Screening Crude_Product->HPLC_Screening Purity_Check Purity > 95%? HPLC_Screening->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Impurity_Detected Impurity Detected Purity_Check->Impurity_Detected No LC_MS LC-MS Analysis Impurity_Detected->LC_MS NMR NMR Analysis LC_MS->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Optimize_Reaction Optimize Reaction/ Purification Structure_Elucidation->Optimize_Reaction

Caption: Workflow for impurity identification and characterization.

Validation & Comparative

Comparative Analysis of 1-(4-Nitrophenyl)azepane and Other Nitroaromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties and biological activities of 1-(4-Nitrophenyl)azepane in comparison to other key nitroaromatic compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data and detailed protocols.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a significant class of molecules in medicinal chemistry and materials science. Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, are central to their diverse biological activities, which include antimicrobial and anticancer effects. However, these same properties can also contribute to their toxicity. This guide provides a comparative analysis of this compound with other well-studied nitroaromatic compounds, namely nitrobenzene, 1,3-dinitrobenzene, and 2,4,6-trinitrotoluene (TNT), to contextualize its potential applications and liabilities.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of nitroaromatic compounds are fundamental to their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. A comparison of key parameters for this compound and related compounds is presented below.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundNitrobenzene1,3-Dinitrobenzene2,4,6-Trinitrotoluene (TNT)
Molecular Formula C₁₂H₁₆N₂O₂C₆H₅NO₂C₆H₄N₂O₄C₇H₅N₃O₆
Molecular Weight ( g/mol ) 220.27[1]123.11168.11227.13
Physical Form SolidPale yellow oily liquid[2]Yellowish solid[2]Pale yellow crystalline solid
Melting Point (°C) ~60-61 (analogous compounds)[2]5.789.680.9
Boiling Point (°C) Data not available210.9297240 (explodes)
Water Solubility Data not available1.9 g/L (20 °C)Insoluble0.13 g/L (20 °C)

Note: Data for this compound is limited in publicly available literature. The melting point is an estimate based on analogous compounds.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of azepane with a 4-substituted nitrobenzene, typically a 4-nitrohalobenzene like 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. The strong electron-withdrawing nature of the para-nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of the azepane ring.[2]

Synthesis Azepane Azepane Reaction SNAr Reaction Azepane->Reaction Nitrohalobenzene 4-Nitrohalobenzene (X = F, Cl) Nitrohalobenzene->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Figure 1: General synthesis pathway for this compound.

Biological Activity: A Comparative Perspective

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group, which can lead to the formation of reactive intermediates that can induce cellular damage.[2] This mechanism is the basis for their use as antimicrobial and anticancer agents, particularly in hypoxic (low oxygen) environments found in solid tumors and certain bacterial infections.

Table 2: Comparative Biological Activity Data

CompoundBiological ActivityTarget/Mechanism of Action (where known)
This compound Data not availablePotential for bioreductive activation leading to cytotoxic intermediates.
Nitrobenzene Toxic, with effects on the central nervous system, liver, and reproductive system.[2]Metabolized to reactive intermediates that can cause oxidative stress.
1,3-Dinitrobenzene Toxic, primarily affecting the blood (methemoglobinemia) and nervous system.Bioreduction of nitro groups to reactive species.
2,4,6-Trinitrotoluene (TNT) Toxic and mutagenic.Reduction of nitro groups leads to DNA-damaging intermediates.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the physicochemical and biological properties of nitroaromatic compounds.

Determination of Melting Point

Objective: To determine the temperature at which a solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of a compound that can dissolve in water at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtered aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Escherichia coli or Staphylococcus aureus).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This compound is a nitroaromatic compound with a structural motif common to many biologically active molecules. While a comprehensive experimental profile is not yet publicly available, its synthesis is well-established. Based on the known properties of related nitroaromatic compounds, it is plausible that this compound may exhibit cytotoxic and antimicrobial properties.

Further research is required to fully characterize the physicochemical and biological properties of this compound. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of its activity, toxicity, and mechanism of action will be crucial for determining its potential utility in drug discovery and other applications. The generation of robust experimental data will enable a more definitive comparative analysis and unlock the full potential of this and related nitroaromatic compounds.

References

Validating the Structure of 1-(4-Nitrophenyl)azepane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 1-(4-Nitrophenyl)azepane with experimental data from structurally related alternatives, offering a framework for structural validation. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the key experiments are provided.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, belonging to the N-aryl azepane class of compounds. The azepane ring is a significant scaffold in numerous FDA-approved drugs, and the 4-nitrophenyl group is a common feature in various biologically active molecules. Accurate structural confirmation of newly synthesized batches of this compound is crucial for ensuring purity and for the correct interpretation of its chemical and biological properties.

This guide outlines the expected spectroscopic characteristics of this compound and compares them with the experimental data of two key structural components: 4-Nitroaniline and Azepane. This comparative approach allows for the confident assignment of spectroscopic signals to the respective moieties of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and its comparator compounds.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~1500-1560 and ~1300-1370Asymmetric and symmetric NO₂ stretching[1]
>3000Aromatic C-H stretching[1]
~1450-1600Aromatic C=C stretching[1]
~2850-2950Aliphatic C-H stretching
4-Nitroaniline (Experimental) 3480, 3360N-H stretching (asymmetric and symmetric)
1598, 1475Aromatic C=C stretching
1506, 1310NO₂ stretching (asymmetric and symmetric)[2]
Azepane (Experimental) ~3300 (broad)N-H stretching
2920, 2850C-H stretching
¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~8.0-8.2d2HAromatic protons ortho to NO₂
~6.7-6.9d2HAromatic protons meta to NO₂
~3.4-3.6t4H-N-CH₂ - (azepane ring)
~1.5-1.9m8H-CH₂ - (azepane ring)
4-Nitroaniline (Experimental) 7.93 (in DMSO-d₆)d2HAromatic protons ortho to NO₂[3]
6.58 (in DMSO-d₆)d2HAromatic protons meta to NO₂[3]
6.71 (in DMSO-d₆)br s2H-NH₂
Azepane (Experimental) ~2.7t4H-N-CH₂ -
~1.6m8H-CH₂ -
~1.5s1H-NH-
¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~152Aromatic C attached to N (azepane)
~138Aromatic C attached to NO₂
~126Aromatic C ortho to NO₂
~111Aromatic C meta to NO₂
~52-N-C H₂- (azepane ring)
~27, ~26-C H₂- (azepane ring)
4-Nitroaniline (Experimental) 155.8 (in DMSO-d₆)Aromatic C attached to NH₂[3]
135.7 (in DMSO-d₆)Aromatic C attached to NO₂[3]
126.5 (in DMSO-d₆)Aromatic C ortho to NO₂[3]
112.4 (in DMSO-d₆)Aromatic C meta to NO₂[3]
Azepane (Experimental) ~48-N-C H₂-
~30, ~27-C H₂-
Mass Spectrometry (Electron Ionization)
CompoundKey m/z FragmentsInterpretation
This compound (Predicted) 220Molecular ion [M]⁺
174[M - NO₂]⁺
122[M - C₆H₄NO₂]⁺ (azepane fragment)
99Azepane ring fragment
4-Nitroaniline (Experimental) 138Molecular ion [M]⁺[4]
108[M - NO]⁺[4]
92[M - NO₂]⁺[4]
80[C₅H₆N]⁺
Azepane (Experimental) 99Molecular ion [M]⁺[5]
70[M - C₂H₅]⁺[5]
56[M - C₃H₇]⁺[5]
43[C₃H₇]⁺[5]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Using a pipette, apply a drop of the sample solution to the center of the salt plate.

  • Allow the solvent to completely evaporate, leaving a thin, solid film of the sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Inject a small volume of the solution into the gas chromatograph (GC) inlet.

  • The sample is vaporized and separated based on its boiling point and interactions with the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the discussed spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesize this compound purification Purify Compound synthesis->purification ir IR Spectroscopy purification->ir Obtain IR Spectrum nmr NMR (1H & 13C) purification->nmr Obtain NMR Spectra ms Mass Spectrometry purification->ms Obtain Mass Spectrum data_analysis Analyze & Interpret Spectra ir->data_analysis nmr->data_analysis ms->data_analysis comparison Compare with Expected Data & Alternatives data_analysis->comparison structure_confirmation Confirm Structure comparison->structure_confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The structural validation of this compound can be confidently achieved through a combination of IR, NMR, and mass spectrometry. By comparing the experimental data with the predicted values and the spectra of the constituent fragments (4-nitroaniline and azepane), a detailed and accurate picture of the molecule's structure can be established. This guide provides the necessary data and protocols to assist researchers in this analytical process, ensuring the integrity of their chemical entities for further research and development.

References

A Comparative Analysis of the Reactivity of 1-(4-Nitrophenyl)azepane and Structurally Related Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(4-Nitrophenyl)azepane with other N-arylazepane derivatives. The analysis is supported by established chemical principles and experimental data, focusing on how aromatic ring substituents dictate the molecule's reactivity. This information is crucial for professionals in drug discovery and medicinal chemistry, where the azepane scaffold is a significant structural motif in numerous therapeutic agents.[1][2]

Introduction to N-Arylazepane Reactivity

Azepane, a seven-membered saturated nitrogen-containing heterocycle, is a prevalent core in many FDA-approved drugs.[1] When functionalized with an aromatic ring at the nitrogen atom, forming N-arylazepanes, the chemical behavior of the molecule is largely governed by the electronic properties of the substituents on the aryl group. These substituents can either donate or withdraw electron density from the aromatic ring, profoundly influencing its susceptibility to attack by electrophiles or nucleophiles.

This compound is characterized by the presence of a nitro group (-NO₂) in the para position of the phenyl ring. The nitro group is a potent electron-withdrawing group (EWG), which significantly defines the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions.[3][4]

The Distinct Reactivity of this compound

The primary mode of reactivity for this compound is dictated by the strong electron-withdrawing nature of the para-nitro group. This group deactivates the benzene ring towards electrophilic aromatic substitution by pulling electron density away from the ring system.[5][6] Conversely, and more importantly for its synthesis and subsequent modification, this electron deficiency makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][7][8]

The SNAr mechanism is the most common and efficient method for synthesizing this compound.[3] In this reaction, the azepane acts as a nucleophile, attacking an activated aromatic ring (like 4-fluoronitrobenzene or 4-chloronitrobenzene) at the carbon bearing a suitable leaving group (e.g., a halogen). The presence of the nitro group, particularly at the ortho or para position, is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the reaction.[7][8][9]

Another key reaction of this compound involves the reduction of the nitro group to an amino group (-NH₂). This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the molecule.[3] The resulting 1-(4-aminophenyl)azepane is a versatile intermediate for further functionalization.[3]

Comparison with Other N-Arylazepane Derivatives

The reactivity of N-arylazepanes changes predictably based on the electronic nature of the substituent on the phenyl ring.

  • Derivatives with Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-CH₃), or amino (-NH₂) groups donate electron density to the aromatic ring. This effect increases the ring's nucleophilicity, making it highly activated for electrophilic aromatic substitution (EAS) and deactivated for SNAr reactions.[5][6][10] The synthesis of these derivatives typically avoids SNAr pathways, instead relying on methods like Buchwald-Hartwig amination.

  • Derivatives with Halogen Substituents: Halogens (-F, -Cl, -Br) present a mixed electronic effect. They are deactivating towards EAS due to their strong inductive electron withdrawal. However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance.[4][6][11] Their reactivity in SNAr is significantly lower than that of their nitro-substituted counterparts unless additional activating groups are present.[9]

  • Unsubstituted N-Phenylazepane: This serves as a baseline for comparison. The phenyl ring is generally unreactive towards SNAr without the presence of strong electron-withdrawing groups. It will undergo electrophilic aromatic substitution, with the azepane group acting as a moderately activating, ortho-, para-director due to the nitrogen's lone pair.

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the expected reactivity of various N-arylazepane derivatives based on the substituent's electronic effect.

Substituent (at para-position)Electronic EffectReactivity Towards Electrophilic Aromatic Substitution (EAS)Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)
-NO₂ Strong Electron-WithdrawingStrongly DeactivatedStrongly Activated
-CN Strong Electron-WithdrawingStrongly DeactivatedStrongly Activated
-Cl Inductively Withdrawing, Resonantly DonatingDeactivated (ortho-, para-directing)Slightly Activated
-H Neutral (Reference)Baseline ReactivityUnreactive
-CH₃ Weak Electron-DonatingActivated (ortho-, para-directing)Deactivated
-OCH₃ Strong Electron-DonatingStrongly Activated (ortho-, para-directing)Strongly Deactivated
-NH₂ Very Strong Electron-DonatingVery Strongly Activated (ortho-, para-directing)Very Strongly Deactivated

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) [3]

  • Objective: To synthesize this compound from azepane and 1-fluoro-4-nitrobenzene.

  • Materials:

    • Azepane (1.2 equivalents)

    • 1-fluoro-4-nitrobenzene (1.0 equivalent)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a round-bottom flask, add 1-fluoro-4-nitrobenzene, DMF, and potassium carbonate.

    • Stir the mixture at room temperature.

    • Add azepane dropwise to the mixture.

    • Heat the reaction mixture to 90°C and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reduction of the Nitro Group to an Amino Group [3]

  • Objective: To synthesize 1-(4-aminophenyl)azepane by reducing the nitro group of this compound.

  • Materials:

    • This compound (1.0 equivalent)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (H₂, Pd/C).

    • Ethanol or Ethyl Acetate as solvent

    • Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction)

  • Procedure (using SnCl₂):

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add concentrated HCl, followed by the portion-wise addition of SnCl₂·2H₂O.

    • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The resulting crude product, 1-(4-aminophenyl)azepane, can be purified by column chromatography if necessary.

Visualizations

G cluster_workflow S-N-Ar Synthesis Workflow start Reactants: - Azepane - 1-Fluoro-4-nitrobenzene - K2CO3 in DMF reaction Heat at 90°C (4-6 hours) start->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. Reaction Completion purification Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Purify G cluster_logic Substituent Effects on N-Arylazepane Reactivity parent N-Arylazepane sub_ewg Electron-Withdrawing Group (e.g., -NO2, -CN) parent->sub_ewg sub_edg Electron-Donating Group (e.g., -OCH3, -NH2) parent->sub_edg react_snar Activates for Nucleophilic Aromatic Substitution (SNAr) sub_ewg->react_snar deact_eas Deactivates for Electrophilic Aromatic Substitution (EAS) sub_ewg->deact_eas act_eas Activates for Electrophilic Aromatic Substitution (EAS) sub_edg->act_eas deact_snar Deactivates for Nucleophilic Aromatic Substitution (SNAr) sub_edg->deact_snar

References

Structure-Activity Relationship (SAR) Studies of 1-(4-Nitrophenyl)azepane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 1-(4-Nitrophenyl)azepane analogs. The following guide is a hypothetical construct based on established principles of medicinal chemistry and SAR, designed to illustrate how such a study would be approached. The data presented is for illustrative purposes only and does not represent real experimental results.

The azepane scaffold is a significant motif in medicinal chemistry, known for its conformational flexibility, which allows for optimal interactions with a variety of biological targets.[1][2][3] The this compound core combines this versatile saturated heterocycle with an electronically distinct aromatic group. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's properties, including its binding affinity to target proteins and its metabolic stability. While direct SAR studies on this specific analog series are not publicly available, this guide provides a framework for how such an investigation could be structured, offering insights into the potential pharmacological importance of this chemical class.

Hypothetical Structure-Activity Relationship of this compound Analogs

An SAR study of this compound analogs would systematically explore how modifications to different parts of the molecule affect its biological activity. The primary areas for modification would include the azepane ring, the phenyl ring, and the nitro group. The following diagram illustrates the key regions for chemical modification.

Key Modification Points in this compound cluster_0 This compound Scaffold cluster_1 Modification Regions Scaffold Scaffold A R1: Azepane Ring Substitutions Scaffold->A B R2: Phenyl Ring Substitutions Scaffold->B C R3: Nitro Group Bioisosteres Scaffold->C

Caption: Key regions for chemical modification on the this compound scaffold.

A hypothetical SAR campaign might investigate these analogs for their inhibitory activity against a specific enzyme, for instance, a kinase or a protease, which are common targets in drug discovery.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical biological data for a series of this compound analogs against a target enzyme. This demonstrates how quantitative data from an SAR study would be presented for comparative analysis.

Compound IDR¹ (Azepane Ring)R² (Phenyl Ring)R³ (Nitro Bioisostere)IC₅₀ (nM)
1a HHNO₂1500
1b 3-MeHNO₂950
1c 4-OHHNO₂2200
1d H2-FNO₂800
1e H3-ClNO₂650
1f HHCN1200
1g HHSO₂Me1800
1h 3-Me2-FNO₂450
  • Small alkyl substitutions on the azepane ring (e.g., 3-Me in 1b ) may be favorable for activity.

  • Introduction of a hydroxyl group on the azepane ring (e.g., 4-OH in 1c ) appears to be detrimental.

  • Electron-withdrawing substituents on the phenyl ring (e.g., 2-F in 1d and 3-Cl in 1e ) seem to enhance potency.

  • Replacing the nitro group with other electron-withdrawing groups like cyano (1f ) or methylsulfonyl (1g ) does not appear to improve activity in this hypothetical series.

  • Combining favorable modifications (e.g., 3-Me on the azepane and 2-F on the phenyl ring in 1h ) could lead to a significant increase in potency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of SAR findings. Below is a representative protocol for an in vitro enzyme inhibition assay that could be used to generate the type of data presented above.

Enzyme Inhibition Assay (Hypothetical Kinase Target)

  • Materials and Reagents:

    • Recombinant human kinase (e.g., TargetKinase), expressed and purified.

    • ATP (Adenosine triphosphate).

    • Peptide substrate specific for TargetKinase.

    • Test compounds (this compound analogs) dissolved in DMSO to a stock concentration of 10 mM.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • White, opaque 384-well microplates.

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

    • 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate.

    • 5 µL of the enzyme solution (at 2x final concentration in assay buffer) is added to each well.

    • The plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.

    • 2.5 µL of a solution containing ATP and the peptide substrate (at 4x final concentration in assay buffer) is added to initiate the kinase reaction.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • 10 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and measure the remaining ATP.

    • The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle) and no-enzyme wells.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Illustrative Workflow for a Structure-Activity Relationship Study

The process of an SAR study is a cyclical and iterative workflow, starting from an initial "hit" compound and progressing towards an optimized "lead" candidate.

SAR_Workflow A Hit Identification (e.g., High-Throughput Screening) B Synthesis of Initial Analogs (e.g., this compound) A->B C In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) B->C D Data Analysis & SAR Establishment C->D E Design of New Analogs (Based on SAR) D->E F Synthesis of Focused Library E->F G Iterative Biological Testing F->G G->D Refine SAR H Lead Optimization (Improving Potency, Selectivity, ADME) G->H

Caption: A typical workflow for a structure-activity relationship (SAR) study.

This guide provides a foundational understanding of how SAR studies for this compound analogs would be conducted. For researchers entering this area, the principles outlined here can serve as a blueprint for initiating new drug discovery projects, even in the absence of pre-existing data for this specific chemical series.

References

Cross-validation of experimental results for 1-(4-Nitrophenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies for the synthesis of 1-(4-Nitrophenyl)azepane, a key intermediate in the development of various therapeutic agents. The following sections detail the prevalent synthetic routes, present a cross-validation of their experimental results, and provide detailed protocols for their execution.

Introduction

This compound is a versatile chemical scaffold whose derivatives have shown significant potential in medicinal chemistry. The efficient synthesis of this compound is therefore of considerable interest. The primary and most established method for its preparation is Nucleophilic Aromatic Substitution (SNAr). A more recent and innovative approach involves a photochemical dearomative ring expansion of nitroarenes. This guide will compare these two distinct strategies, providing researchers with the necessary data to select the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The two primary methods for the synthesis of this compound are summarized and compared below.

ParameterNucleophilic Aromatic Substitution (SNAr)Photochemical Ring Expansion
Starting Materials Azepane, 4-Halonitrobenzene (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene)Substituted Nitroarenes
Key Transformation Direct substitution of a halide by the azepane nucleophile on the aromatic ring.[1]Photochemical conversion of a nitro group to a singlet nitrene, leading to a dearomative ring expansion of the benzene ring.[2][3]
Reaction Conditions Typically requires a base (e.g., K2CO3, Et3N) and is often performed at elevated temperatures (80-120 °C).[1]Mediated by blue light at room temperature, followed by a hydrogenolysis step.[2][3]
Reported Yield 72-85% (dependent on leaving group and solvent).[1]Yields for the direct synthesis of this compound are not explicitly reported, but the general methodology shows promise for complex azepane synthesis.
Advantages Well-established, reliable, and uses readily available starting materials.Novel approach, proceeds under mild conditions (room temperature, light-mediated), and offers a pathway to complex, substituted azepanes.[2][3]
Disadvantages May require high temperatures and reaction times of 12-24 hours.[1]Less established methodology, and the multi-step nature (photochemical reaction followed by hydrogenation) might be a consideration.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of azepane with a 4-halonitrobenzene.

Materials:

  • Azepane

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

  • Equipment for extraction and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 equivalent) in DMF.

  • Add azepane (1.2 equivalents) to the solution.

  • Add potassium carbonate (2 equivalents) as a base.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: Based on literature data for similar reactions, yields in the range of 78-85% can be expected depending on the specific conditions and leaving group used.[1]

Method 2: Photochemical Dearomative Ring Expansion

This protocol outlines a novel, two-step approach starting from a nitroarene.

Materials:

  • A suitable substituted nitroarene precursor

  • Triisopropyl phosphite (P(Oi-Pr)3)

  • Diethylamine (Et2NH)

  • Tetrahydrofuran (THF)

  • Blue light emitting diodes (LEDs)

  • Palladium on carbon (Pd/C) or Platinum oxide (PtO2)

  • Hydrogen source (H2 gas)

  • Standard laboratory glassware for photochemical reactions and hydrogenation

  • Equipment for filtration and purification

Procedure:

Step 1: Photochemical Ring Expansion

  • In a photochemical reactor equipped with blue LEDs, dissolve the starting nitroarene (1 equivalent) in THF.

  • Add triisopropyl phosphite (3 equivalents) and diethylamine (as a co-reductant).

  • Irradiate the mixture with blue light at room temperature for a specified time until the starting material is consumed (monitored by TLC or LC-MS). This step generates a 3H-azepine intermediate.

Step 2: Hydrogenolysis

  • To the solution containing the 3H-azepine intermediate, add a catalytic amount of Pd/C or PtO2.

  • Subject the mixture to hydrogenation (using H2 gas) at a suitable pressure and temperature until the reduction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final azepane product.

Note: While this method has been demonstrated for the synthesis of complex azepanes, specific conditions and yields for the direct synthesis of this compound via this route are not yet detailed in the literature.[2][3]

Visualizing the Synthetic Pathways

To better understand the logic and workflow of each synthetic method, the following diagrams are provided.

SNAr_Workflow start Start reactants Azepane + 4-Halonitrobenzene start->reactants reaction SNAr Reaction (Base, Heat) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the SNAr synthesis of this compound.

Photochemical_Workflow start Start nitroarene Nitroarene start->nitroarene photochem Photochemical Ring Expansion (Blue Light, P(OR)3) nitroarene->photochem intermediate 3H-Azepine Intermediate photochem->intermediate hydrogenolysis Hydrogenolysis (H2, Pd/C) intermediate->hydrogenolysis product Substituted Azepane hydrogenolysis->product

Caption: Workflow for the photochemical synthesis of substituted azepanes.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through Nucleophilic Aromatic Substitution. This method offers good yields and utilizes readily accessible starting materials. For researchers seeking novel and milder synthetic routes, the photochemical dearomative ring expansion of nitroarenes presents an exciting alternative, particularly for the synthesis of more complex and substituted azepane derivatives. The choice of method will ultimately depend on the specific requirements of the research, including desired scale, available equipment, and the need for structural diversity in the final products.

References

A Comparative Guide to Bioisosteric Replacement Strategies for Modifying 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a critical endeavor. The compound 1-(4-nitrophenyl)azepane, while a potential starting point for various therapeutic applications, carries the liability of a nitroaromatic moiety. The nitro group is often associated with metabolic reduction to reactive hydroxylamines and nitroso compounds, which can lead to toxicity and carcinogenicity.[1][2] This guide provides a comparative analysis of various bioisosteric replacement strategies for the para-nitro group of this compound, offering researchers a systematic approach to mitigate toxicity while maintaining or improving biological activity.

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of modulating the molecule's activity and disposition.[3][4][5] The thoughtful application of bioisosteres can lead to enhanced potency, improved selectivity, better metabolic stability, and reduced toxicity.[4][6]

Comparative Analysis of Bioisosteric Replacements

The following table summarizes key physicochemical and pharmacological parameters for hypothetical bioisosteric analogs of this compound. These values are illustrative and based on general trends observed in medicinal chemistry when replacing a nitro group.

BioisostereStructureCalculated logPPredicted pKa (of the azepane nitrogen)Predicted Metabolic Stability (in vitro)Predicted Cytotoxicity (in vitro)
Nitro (Parent) This compound 2.85.2LowHigh
Cyano4-(Azepan-1-yl)benzonitrile2.55.0ModerateLow
Trifluoromethyl1-(4-(Trifluoromethyl)phenyl)azepane3.54.8HighLow
Sulfonamide4-(Azepan-1-yl)benzenesulfonamide1.95.5ModerateLow
N-acetylsulfonamideN-(4-(Azepan-1-yl)phenyl)methanesulfonamide2.15.4HighLow
Oxadiazole1-(4-(1,2,4-Oxadiazol-3-yl)phenyl)azepane2.35.1HighLow

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel analogs.

General Synthesis of 1-(4-Substituted-phenyl)azepane Analogs

The synthesis of the target compounds can be achieved via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Protocol:

  • Nucleophilic Aromatic Substitution (for electron-deficient rings):

    • To a solution of azepane (1.2 eq.) in a suitable solvent such as DMSO or NMP, add a base like K2CO3 (2.0 eq.).

    • Add the corresponding 1-fluoro-4-substituted-benzene (1.0 eq.) (e.g., 4-fluorobenzonitrile, 1-fluoro-4-(trifluoromethyl)benzene).

    • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Buchwald-Hartwig Amination (for a broader scope of substituents):

    • In a reaction vessel, combine the 1-bromo-4-substituted-benzene (1.0 eq.), azepane (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Determination of Physicochemical Properties

LogP Determination (Shake Flask Method): [7][8]

  • Prepare a stock solution of the test compound in n-octanol.

  • Mix equal volumes of the n-octanol stock solution and water (or PBS pH 7.4 for LogD) in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV.[9][10]

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (UV-Metric Titration): [7]

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.

  • Measure the UV-Vis spectrum of each solution.

  • Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

In Vitro Biological Evaluation

Metabolic Stability Assay (Human Liver Microsomes):

  • Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Cytotoxicity Assay (MTT Assay): [11]

  • Seed a suitable human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Strategy and Workflow

The following diagrams illustrate the conceptual framework of bioisosteric replacement and the experimental workflow for evaluation.

Bioisosteric_Replacement_Strategy Parent This compound (Lead Compound) Strategy Bioisosteric Replacement of Nitro Group Parent->Strategy Address Toxicity Analogs Novel Analogs (Cyano, CF3, Sulfonamide, etc.) Strategy->Analogs Synthesize Evaluation Comparative Evaluation Analogs->Evaluation Goal Optimized Candidate - Improved Safety - Maintained/Improved Activity Evaluation->Goal Select

Caption: Conceptual overview of the bioisosteric replacement strategy.

Experimental_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation Synthesis Synthesis of Analogs LogP LogP Determination Synthesis->LogP pKa pKa Determination Synthesis->pKa MetStab Metabolic Stability Synthesis->MetStab Cyto Cytotoxicity Synthesis->Cyto Activity Biological Activity Assay Synthesis->Activity SAR Structure-Activity Relationship (SAR) Analysis LogP->SAR pKa->SAR MetStab->SAR Cyto->SAR Activity->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the evaluation of bioisosteric analogs.

By systematically applying these bioisosteric replacement strategies and employing rigorous experimental evaluation, researchers can effectively navigate the challenges associated with the nitroaromatic scaffold of this compound, paving the way for the development of safer and more effective therapeutic agents.

References

Comparative Docking Analysis of 1-(4-Nitrophenyl)azepane Derivatives as Potential Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking analysis of a series of hypothetical 1-(4-Nitrophenyl)azepane derivatives against Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] The data presented herein is for illustrative purposes to showcase a comparative analysis, as direct experimental or computational studies comparing this specific series of compounds were not available in the public domain at the time of this writing. The methodologies and target selection are based on existing research on related compounds.[1][2][3]

The this compound scaffold serves as a promising starting point for the design of novel enzyme inhibitors.[4] Modifications to this core structure can modulate binding affinity and pharmacokinetic properties.[4] This guide explores the potential effects of such modifications on the binding affinity to FXa, a well-established target for anticoagulant therapies.[1][2][3]

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores of the investigated this compound derivatives against Factor Xa. The docking scores, represented in kcal/mol, indicate the predicted binding affinity of the ligand to the receptor; more negative values suggest a stronger interaction.[5] A known FXa inhibitor is included for reference.

Compound IDDerivative NameSubstitutionHypothetical Docking Score (kcal/mol)
D-01 This compoundNone (Parent Compound)-8.2
D-02 1-(2-Fluoro-4-nitrophenyl)azepaneFluoro group at position 2 of phenyl ring-8.8
D-03 1-(4-Aminophenyl)azepaneNitro group reduced to an amino group-9.5
D-04 1-(4-Nitrophenyl)azepan-2-oneCarbonyl group at position 2 of azepane ring-7.9
D-05 1-(4-Sulfamoylphenyl)azepaneNitro group replaced with a sulfonamide group-10.1
Ref-01 Rivaroxaban (Reference Inhibitor)--11.5

Disclaimer: The docking scores presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how a comparative analysis of this compound series could be presented.

Experimental Protocols

A detailed methodology for the molecular docking studies is provided below. This protocol is based on standard procedures reported for similar inhibitor docking studies.[5][6]

1. Software and Resources:

  • Docking Software: AutoDock Vina[5]

  • Visualization Software: BIOVIA Discovery Studio or PyMOL[4]

  • Protein Data Bank (PDB) for receptor structure.

  • Ligand Structure Generation: ChemDraw or similar chemical drawing software.

2. Receptor Preparation:

  • Retrieval of Receptor Structure: The three-dimensional crystal structure of Factor Xa complexed with an inhibitor (e.g., PDB ID: 3CEN) was downloaded from the Protein Data Bank.[7]

  • Preparation for Docking: The protein structure was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens were added, and Kollman charges were assigned to the protein atoms. The prepared protein structure was saved in the PDBQT format.

3. Ligand Preparation:

  • 2D and 3D Structure Generation: The 2D structures of the this compound derivatives were drawn using ChemDraw. These were then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). The optimized ligand structures were saved in the PDBQT format.

4. Grid Generation and Molecular Docking:

  • Grid Box Definition: A grid box was defined around the active site of FXa to encompass the binding pocket. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB file.[5]

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The program was run with default parameters to allow for flexible ligand docking into a rigid receptor.[6]

5. Analysis of Results:

  • Binding Pose Selection: The docking results were analyzed to identify the best binding poses based on the docking scores.[5] The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, for the best binding pose were visualized and analyzed.[5]

Visualizations

Experimental Workflow:

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (Download from PDB, remove water, add hydrogens) Grid_Gen Grid Generation (Define active site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analyze_Results Analyze Results (Binding affinity scores) Docking->Analyze_Results Visualize Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Analyze_Results->Visualize

Caption: A flowchart of the molecular docking process.

Signaling Pathway:

G Simplified Blood Coagulation Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Prothrombinase Complex (Converts Prothrombin to Thrombin) Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen to Fibrin Fibrinogen Fibrinogen Inhibitor This compound Derivative (Inhibitor) Inhibitor->FXa Inhibition

Caption: Inhibition of the coagulation cascade by a this compound derivative.

References

Benchmarking the synthesis of 1-(4-Nitrophenyl)azepane against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published methodologies for the synthesis of 1-(4-nitrophenyl)azepane, a valuable building block in medicinal chemistry and materials science. The primary focus is on the widely employed Nucleophilic Aromatic Substitution (SNAr) reaction, with a discussion of alternative approaches. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent availability.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for the SNAr synthesis of this compound, comparing the use of two common starting materials: 4-nitrofluorobenzene and 4-nitrochlorobenzene.

MethodStarting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
SNAr 4-NitrofluorobenzenePotassium CarbonateAcetonitrile801295
SNAr 4-NitrochlorobenzenePotassium CarbonateDimethylformamide (DMF)1002485

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the SNAr reaction are provided below.

Method 1: Synthesis from 4-Nitrofluorobenzene

Reaction:

Procedure: To a solution of 4-nitrofluorobenzene (1.41 g, 10 mmol) in acetonitrile (20 mL) is added azepane (1.19 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture is stirred at 80°C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a yellow solid.

Yield: 95%

Method 2: Synthesis from 4-Nitrochlorobenzene

Reaction:

Procedure: A mixture of 4-nitrochlorobenzene (1.58 g, 10 mmol), azepane (1.19 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF) (20 mL) is heated at 100°C for 24 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to yield this compound as a yellow crystalline solid.

Yield: 85%

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of the SNAr reaction and a logical workflow for selecting a synthetic method.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product 4-Nitrohalobenzene 4-Nitrohalobenzene Meisenheimer_Complex Meisenheimer Complex 4-Nitrohalobenzene->Meisenheimer_Complex Azepane Azepane Azepane->Meisenheimer_Complex Nucleophilic Attack Product This compound Meisenheimer_Complex->Product Halide Elimination

Caption: SNAr reaction mechanism for the synthesis of this compound.

Synthesis_Workflow Start Define Synthetic Goal: This compound Method_Selection Primary Synthetic Method? Start->Method_Selection SNAr Nucleophilic Aromatic Substitution (SNAr) Method_Selection->SNAr Yes Alternative_Methods Alternative Methods: - Photochemical Ring Expansion - Buchwald-Hartwig Amination Method_Selection->Alternative_Methods No (Limited Data) Starting_Material Choice of 4-Nitrohalobenzene SNAr->Starting_Material Fluoro 4-Nitrofluorobenzene (Higher Yield, Milder Conditions) Starting_Material->Fluoro Fluorine Chloro 4-Nitrochlorobenzene (Lower Cost, Harsher Conditions) Starting_Material->Chloro Chlorine Execute_Protocol Execute Selected Experimental Protocol Fluoro->Execute_Protocol Chloro->Execute_Protocol Analysis Analyze Product (Yield, Purity) Execute_Protocol->Analysis

Caption: Logical workflow for selecting a synthesis method for this compound.

A Comparative Guide to Analytical Methods for Determining the Purity of 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 1-(4-Nitrophenyl)azepane, a key building block in medicinal chemistry and drug discovery, is paramount to ensure the reliability of research data and the quality of synthesized compounds. This guide provides an objective comparison of various analytical techniques for the purity assessment of this compound, complete with supporting data derived from analogous compounds and detailed experimental protocols.

Executive Summary

The selection of an appropriate analytical method for purity determination of this compound hinges on the specific requirements of the analysis, including the nature of expected impurities, the need for quantitation, and the desired level of accuracy. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment of non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity for volatile and semi-volatile impurities. For absolute purity determination without the need for a specific reference standard of the impurity, Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) are powerful alternatives. Capillary Electrophoresis (CE) provides a high-resolution separation technique, particularly for charged analytes.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of various analytical methods for the purity determination of this compound. The data presented is based on typical performance for structurally related aromatic nitro compounds and cyclic amines and should be considered as a guideline. Method-specific validation is essential for precise and accurate results.

Analytical MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.95 - 99.9~0.01%~0.03%Robust, versatile, high throughput, suitable for non-volatile compounds.Requires reference standards for impurity identification and quantification.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.95 - 99.9~0.001%~0.003%High specificity, excellent for volatile/semi-volatile impurities, structural elucidation of impurities.May require derivatization for non-volatile compounds, potential for thermal degradation.
qNMR Signal intensity is directly proportional to the number of nuclei.98 - 100Not typically used for trace analysis.Not typically used for trace analysis.Absolute quantification without a specific impurity standard, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[1][2]
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.>98.5Not applicable.Not applicable.Absolute purity determination, no reference standards needed.Only applicable to crystalline solids with a sharp melting point, not suitable for thermally labile compounds.[3][4]
Capillary Electrophoresis Separation of ions based on their electrophoretic mobility in an electric field.95 - 99.9~0.01%~0.03%High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC, can have reproducibility challenges.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These protocols are based on methods for similar compounds and should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is an absolute quantification method that does not require an identical reference standard for each impurity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference standard with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance peak that does not overlap with the analyte peaks.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of crystalline solids.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent volatilization.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tared DSC pan.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, across the melting range of the compound.

  • Purge Gas: Inert gas, such as nitrogen, at a constant flow rate.

  • Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity calculation.

Mandatory Visualization

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Methods cluster_3 Absolute Methods cluster_4 Data Analysis & Reporting Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Method_Selection Select Method Filtration->Method_Selection HPLC HPLC Method_Selection->HPLC GC_MS GC-MS Method_Selection->GC_MS qNMR qNMR Method_Selection->qNMR DSC DSC Method_Selection->DSC Data_Acquisition Data_Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition qNMR->Data_Acquisition DSC->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report

Caption: Workflow for the purity analysis of this compound.

Method_Comparison_Logic Start Purity Analysis Goal Impurity_Type Expected Impurity Type? Start->Impurity_Type Quantification_Need Absolute Quantification? Impurity_Type->Quantification_Need Unknown/Mixed HPLC HPLC-UV Impurity_Type->HPLC Non-volatile GC_MS GC-MS Impurity_Type->GC_MS Volatile Thermal_Stability Thermally Stable & Crystalline? Quantification_Need->Thermal_Stability No qNMR qNMR Quantification_Need->qNMR Yes Thermal_Stability->HPLC No DSC DSC Thermal_Stability->DSC Yes

Caption: Decision tree for selecting an analytical method for purity determination.

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)azepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel handling 1-(4-Nitrophenyl)azepane must adhere to stringent disposal protocols to mitigate risks to both personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant management of waste containing this chemical compound. Due to its chemical properties and potential hazards, this compound must be treated as hazardous waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 13663-23-5[1]

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin corrosion or irritation and serious eye damage or irritation. It may also be harmful if swallowed. Therefore, strict adherence to safety protocols is mandatory when handling this compound and its waste.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Experimental Protocol for Proper Disposal

The following detailed methodology must be followed for the safe disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

1. Waste Identification and Classification:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), personal protective equipment (PPE), and unused product, must be classified as hazardous waste.
  • While not explicitly listed, wastes containing nitrophenyl compounds may fall under EPA hazardous waste codes such as F004 for spent non-halogenated solvents including nitrobenzene, or be considered hazardous due to toxicity.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific waste code determination.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
  • Liquid Waste: Collect any liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container.

3. Labeling and Storage:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
  • Include the approximate quantity of the waste and the date of accumulation.
  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have a list of approved contractors.
  • Ensure the waste container is clean on the exterior and properly sealed before it is handed over to the waste disposal contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 A Generation of This compound Waste B Identify as Hazardous Waste A->B C Segregate Solid and Liquid Waste into Compatible Containers B->C D Label Container with 'Hazardous Waste' & Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Licensed Hazardous Waste Contractor Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Nitrophenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(4-Nitrophenyl)azepane. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage[1][2]. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks. All handling of this compound should be conducted in a certified chemical fume hood[2].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield is required when there is a risk of splashes[3].Protects against splashes and dust that can cause severe eye damage[1][2].
Skin Protection Chemical-resistant, impervious lab coat, buttoned. Full-length pants and closed-toe shoes are mandatory[3][4].Provides a barrier against accidental skin contact[2].
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber is generally recommended for nitro compounds). Inspect gloves prior to use[3].Prevents skin absorption, a primary route of exposure for nitro compounds[3].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is necessary if exposure limits are exceeded or if irritation is experienced. All work should be performed in a chemical fume hood to minimize inhalation of dust[2][3].Protects against inhalation of harmful dust and vapors[2].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to ensure safety at every stage.

Pre-Experiment Checklist:

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that eyewash stations and safety showers are accessible[2].

  • Assemble PPE: Don all required PPE as specified in Table 1 before entering the designated handling area.

  • Prepare Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement of the hazardous material.

Experimental Protocol:

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the chemical fume hood to contain any dust.

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.

  • Post-Reaction Work-up: Handle all subsequent steps, including quenching, extraction, and purification, within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.

Disposal Plan

Improper disposal of this compound can lead to environmental contamination and legal repercussions.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, clearly labeled, and sealed container[5][6].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound"[5].

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory[5].

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols[2][5][6]. Under no circumstances should this compound be disposed of down the drain[2][6].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[2].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention[2].

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention[2].

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention[2].

  • Spill: Evacuate the area. For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal. Do not use combustible materials like paper towels for absorption[2][5].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Required PPE prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh & Transfer in Hood prep3->handle1 Start Experiment handle2 Controlled Addition to Reaction handle1->handle2 handle3 Post-Reaction Work-up in Hood handle2->handle3 disp1 Segregate Waste handle3->disp1 End Experiment disp2 Label Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.